(5-Chloro-2-nitrophenyl)hydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJAAWBBWCBSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: (5-Chloro-2-nitrophenyl)hydrazine (CAS 100032-78-8)
A Comprehensive Guide to Physicochemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
As a building block in advanced medicinal chemistry, (5-Chloro-2-nitrophenyl)hydrazine is a highly versatile intermediate. While the free base is registered under CAS 1966-16-1, the more chemically stable and widely utilized hydrochloride salt is designated as CAS 100032-78-8 [1]. This compound is characterized by the presence of both an electron-withdrawing nitro group and a halogen (chlorine) on the phenyl ring, conferring unique stereoelectronic properties that are highly advantageous in the synthesis of complex heterocyclic scaffolds, most notably substituted indoles via the Fischer indole synthesis[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating mechanistic synthesis protocol, and its critical role in the development of allosteric inhibitors for metabolic diseases.
Physicochemical Profiling & Structural Identity
Understanding the physical properties of the hydrochloride salt versus the free base is critical for stoichiometric precision in downstream reactions. The hydrochloride salt (CAS 100032-78-8) is generally preferred due to its enhanced solubility in polar protic solvents and increased resistance to ambient oxidation[1].
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source |
| Chemical Name | This compound hydrochloride | [1] |
| CAS Registry Number | 100032-78-8 (HCl Salt) / 1966-16-1 (Free Base) | [1],[3] |
| Molecular Formula | C₆H₆ClN₃O₂ · HCl | [4] |
| Molecular Weight | 224.04 g/mol (HCl salt) | Calculated |
| Melting Point | 160 °C (Reported for free base in ethanol) | [3] |
| Boiling Point | 328.3 ± 32.0 °C (Predicted) | [3] |
| Density | 1.565 g/cm³ (Predicted) | [3] |
| Canonical SMILES | NNC1=CC(Cl)=CC=C1[O-] (Free Base) | [4] |
Mechanistic Synthesis Protocol
The synthesis of this compound hydrochloride requires strict control over reaction kinetics and thermodynamics. The standard protocol involves the diazotization of 5-chloro-2-nitroaniline, followed by a chemoselective reduction[2].
Experimental Workflow
Step 1: Amine Solubilization and Activation
-
Procedure: Suspend 5-chloro-2-nitroaniline (5.0 g, 2.9 mmol) in concentrated hydrochloric acid (HCl)[2].
-
Causality: The highly electron-deficient nature of the nitroaniline requires a strong acid to protonate the amine, rendering it soluble and preparing it for nucleophilic attack by the nitrosyl cation.
Step 2: Nitrosation and Diazotization
-
Procedure: Cool the solution to 0–5 °C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise.
-
Causality: Temperature control is non-negotiable. Exceeding 5 °C provides sufficient thermal energy for the diazonium intermediate to expel nitrogen gas (
), leading to the formation of an undesired 5-chloro-2-nitrophenol byproduct.
Step 3: Chemoselective Reduction
-
Procedure: While maintaining the temperature below 5 °C, introduce a pre-cooled solution of Tin(II) chloride dihydrate (
) dissolved in concentrated HCl dropwise to the diazonium mixture. -
Causality:
is selected for its specific redox potential. It is strong enough to reduce the nitrogen-nitrogen triple bond of the diazonium salt to a hydrazine single bond, but under strictly low temperatures, it lacks the thermodynamic driving force to reduce the highly reactive nitro group into an amine.
Step 4: Isolation
-
Procedure: Allow the mixture to stir for 2 hours. The this compound hydrochloride will precipitate as a solid. Filter, wash with cold ethanol, and dry under a vacuum.
Synthetic Pathway Visualization
Figure 1: Mechanistic workflow for the synthesis of this compound HCl.
Applications in Drug Discovery: FBPase Inhibitors
The primary application of CAS 100032-78-8 in modern pharmacology is its use as a precursor in the synthesis of 7-nitro-1H-indole-2-carboxylic acid derivatives [2]. These indole derivatives have been identified as highly potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase) , a critical regulatory enzyme in gluconeogenesis[2].
Mechanism of Action in Diabetes Treatment
In patients with Type 2 Diabetes, overactive gluconeogenesis in the liver leads to elevated fasting blood glucose levels[2]. By utilizing this compound in a Fischer indole synthesis, researchers can construct specific indole scaffolds that mimic AMP (Adenosine monophosphate)[2]. These molecules bind to the allosteric AMP-binding domain of FBPase, locking the enzyme in an inactive conformation and thereby suppressing hepatic glucose production[2].
Fischer Indole Synthesis Pathway
When reacted with a ketone or pyruvic acid derivative, the hydrazine undergoes acid-catalyzed condensation to form a hydrazone. Subsequent heating induces a [3,3]-sigmatropic rearrangement, followed by rearomatization and the elimination of ammonia, yielding the target 7-nitroindole core[2]. The ortho-nitro group of the starting hydrazine perfectly positions the nitro moiety at the 7-position of the resulting indole, which is essential for hydrogen bonding within the FBPase allosteric pocket[2].
Figure 2: Fischer Indole Synthesis pathway utilizing the hydrazine intermediate to yield FBPase inhibitors.
Analytical Characterization & Handling
-
Storage: The hydrochloride salt should be stored in a cool, dry place, ideally under an inert atmosphere (Argon or Nitrogen) to prevent gradual oxidation of the hydrazine moiety.
-
Spectroscopic Validation:
-
1H NMR: The presence of the hydrazine protons can typically be observed as broad singlets exchanging with
. The aromatic region will display a characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring. -
Mass Spectrometry (ESI-MS): Expected to show the
peak for the free base at m/z ~188.0, with a distinct isotopic peak at ~190.0 (approximately 33% intensity) confirming the presence of the single chlorine atom.
-
References
-
Xu, B., Shen, Z., et al. (2014). "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase". ResearchGate (Bioorganic & Medicinal Chemistry). Available at:[Link]
Sources
Technical Guide: Physicochemical Profiling and Solubility Protocols for 5-Chloro-2-Nitrophenylhydrazine
Topic: Molecular Weight and Solubility of 5-Chloro-2-Nitrophenylhydrazine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Chloro-2-nitrophenylhydrazine (CAS: 16625-50-6 / 1966-16-1) is a critical hydrazine derivative employed primarily as a synthetic intermediate in the generation of bioactive heterocycles (indoles, pyrazoles) and as a derivatizing agent for carbonyl analysis. Its utility in drug development is dictated by its solubility profile, which governs both reaction kinetics and purification strategies. This guide provides a definitive technical analysis of its molecular properties, solubility thermodynamics, and validated experimental protocols for handling and characterization.
Physicochemical Profile
Understanding the fundamental physical constants is the first step in experimental design. The presence of both a nitro group (strong electron-withdrawing) and a chlorine atom (lipophilic, electron-withdrawing) on the phenyl ring significantly alters the pKa and solvation energy compared to unsubstituted phenylhydrazine.
Molecular Identity
| Property | Value | Notes |
| IUPAC Name | (5-Chloro-2-nitrophenyl)hydrazine | |
| Molecular Formula | ||
| Molecular Weight | 187.58 g/mol | Monoisotopic mass: 187.01 g/mol |
| Appearance | Orange to Red Crystalline Solid | Color intensity correlates with conjugation/purity |
| Melting Point | 126–129 °C | Sharp melting point indicates high purity |
| Predicted LogP | ~1.5 – 2.1 | Moderate lipophilicity |
| pKa (Hydrazine N) | ~2.5 – 3.5 | Weakly basic due to electron-withdrawing |
Structural Implications on Solubility
The ortho-nitro group creates an intramolecular hydrogen bond with the hydrazine amine, reducing the molecule's ability to hydrogen bond with aqueous solvents. This structural feature explains its poor water solubility and necessitates the use of polar aprotic solvents or acidic media for dissolution.
Solubility Thermodynamics & Kinetics
Solubility is not a static number but a dynamic equilibrium dependent on solvent polarity, pH, and temperature. For 5-chloro-2-nitrophenylhydrazine, the following solubility hierarchy is observed:
Polar Aprotic Solvents (High Solubility):
-
DMSO (Dimethyl Sulfoxide): > 50 mg/mL. The preferred solvent for biological assays and stock solutions.
-
DMF (Dimethylformamide): High solubility.[1][2] Useful for synthetic reactions requiring higher temperatures.
Polar Protic Solvents (Moderate Solubility):
-
Ethanol/Methanol: Soluble, particularly upon heating. Often used for recrystallization.[3]
-
Acidic Water: Soluble. Protonation of the terminal nitrogen (
) drastically increases aqueous solubility.
Non-Polar/Aqueous (Low Solubility):
-
Water (Neutral pH): < 0.1 mg/mL (Insoluble).
-
Diethyl Ether: Moderate to low solubility.
Dissolution Mechanism
The dissolution process in organic synthesis often requires "breaking" the crystal lattice energy.
-
Causality: The high melting point (>125°C) suggests strong intermolecular forces (stacking interactions).
-
Action: Gentle heating (40–50°C) in DMSO or Ethanol is recommended to overcome the activation energy of dissolution, even if the thermodynamic solubility limit has not been reached.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Standardized workflow for determining saturation limits.
Objective: Determine the exact solubility (
Materials:
-
5-Chloro-2-nitrophenylhydrazine (Solid, >98% purity)
-
Target Solvent (e.g., DMSO, HPLC-grade Water)
-
0.45 µm PTFE Syringe Filter
-
Analytical Balance (±0.01 mg)
Step-by-Step Methodology:
-
Saturation: Add excess solid (~100 mg) to 2 mL of solvent in a glass vial.
-
Equilibration: Agitate on an orbital shaker at 25°C for 24 hours. Why? This ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.
-
Filtration: Pass the supernatant through a pre-warmed 0.45 µm PTFE filter. Why? Removes undissolved micro-crystals that would skew gravimetric results.
-
Evaporation: Pipette exactly 1.0 mL of filtrate into a pre-weighed vessel. Evaporate solvent (vacuum centrifuge or nitrogen stream).
-
Quantification: Weigh the residue. Calculate
.
Protocol B: HPLC Derivatization for Carbonyl Analysis
Application-specific workflow where solubility dictates reagent preparation.
Reagent Preparation: Dissolve 50 mg of 5-chloro-2-nitrophenylhydrazine in 100 mL of 2N HCl .
-
Note: The compound will not dissolve in neutral water. The acid protonates the hydrazine, forming the soluble hydrochloride salt (
).
Visualizations
Solubility Determination Workflow
The following diagram outlines the logic flow for determining solubility and preparing stock solutions.
Caption: Logic flow for solvent selection and solubility outcomes based on solvent pH and polarity.
Synthesis & Derivatization Pathway
Understanding the reactivity helps in troubleshooting solubility issues (e.g., if the compound degrades).
Caption: Synthetic route from aniline precursor and subsequent application in carbonyl derivatization.
Safety & Handling (E-E-A-T)
Handling phenylhydrazines requires strict adherence to safety protocols due to their potential genotoxicity and skin sensitizing properties.
-
Hazard Identification: 5-Chloro-2-nitrophenylhydrazine is classified as Toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen .[7]
-
Engineering Controls:
-
Always weigh the solid inside a certified chemical fume hood.
-
Use anti-static weighing boats to prevent dispersal of fine dust.
-
-
PPE: Nitrile gloves (double-gloving recommended for DMSO solutions due to permeation), lab coat, and safety glasses.
-
Waste Disposal: Do not dispose of down the drain. All solutions must be collected in "Organic Waste" streams. Quench excess hydrazine with dilute bleach (sodium hypochlorite) if required by local EHS protocols, but be aware of exothermic reactions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1966-16-1, this compound. Retrieved from [Link]
-
World Health Organization (WHO). General Guidelines for Solubility Determination of Active Pharmaceutical Ingredients (Annex 4). Retrieved from [Link]
Sources
Technical Guide: Risk Management & Application Profile for (5-Chloro-2-nitrophenyl)hydrazine
Chemical Intelligence & Molecular Logic
Compound: (5-Chloro-2-nitrophenyl)hydrazine CAS Registry Number: 16588-26-4 (Free Base) / 100032-78-8 (Hydrochloride Salt) Synonyms: 5-Chloro-2-nitro-phenylhydrazine; 3-Chloro-6-nitrophenylhydrazine.
Structural Architecture & Reactivity Profile
This compound is a bifunctional building block characterized by three distinct electronic zones that dictate its behavior in drug discovery and safety handling:
-
Hydrazine Tail (–NHNH₂): A potent nucleophile (alpha-effect) responsible for its utility in heterocycle formation (pyrazoles, indazoles). This moiety is also the primary source of toxicity (enzyme inhibition) and instability (oxidation).
-
Nitro Group (–NO₂): A strong electron-withdrawing group (EWG) at the ortho position. It stabilizes the hydrazine slightly against protonation but increases the compound's potential for energetic decomposition and redox cycling in biological systems.
-
Chlorine Substituent (–Cl): Adds lipophilicity (LogP modulation) and serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) in later-stage drug synthesis.
Physical & Chemical Properties Matrix
| Property | Data | Operational Implication |
| Appearance | Orange to Red Crystalline Solid | Color intensity indicates conjugation; changes often signal oxidation/decomposition. |
| Melting Point | 145–150 °C (dec.) | Thermal Instability: Do not heat near melting point without solvent; risk of rapid decomposition. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility limits aqueous waste disposal options; requires organic solvent waste streams. |
| pKa | ~3–4 (Hydrazine conjugate acid) | Less basic than unsubstituted hydrazine due to the electron-withdrawing nitro group. |
| Stability | Air/Light Sensitive | Critical: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C. |
Critical Hazard Analysis (The "Why" Behind the Risk)
GHS Classification: Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, Muta. 2 (Suspected).
Mechanism of Toxicity
Unlike generic "toxic" labels, understanding the mechanism is vital for effective medical surveillance and PPE selection.
-
Hemotoxicity (Methemoglobinemia): The nitro-aromatic moiety, upon metabolic reduction, can enter a redox cycle that oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), destroying oxygen transport capacity.
-
Genotoxicity (Alkylation): The hydrazine moiety is a "structural alert" in medicinal chemistry. It can condense with endogenous aldehydes or alkylate DNA, leading to potential mutagenic effects.
-
Sensitization: Hydrazines are notorious skin sensitizers. They react with skin proteins (haptens) to trigger T-cell mediated immune responses.
Hazard Cascade Visualization
Figure 1: Toxicological cascade illustrating the dual-threat mechanism of nitro-reduction and hydrazine-mediated enzyme depletion.
Operational Safety & Handling Protocols
Engineering Controls & PPE Strategy
The Protocol: Do not rely on standard nitrile gloves for prolonged contact with aromatic hydrazines.
-
Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.[1]
-
Glove Selection:
-
Splash Protection: Nitrile (minimum 0.11 mm thickness).
-
Full Immersion/High Risk: Double-gloving is mandatory. Inner layer: Laminate film (Silver Shield/4H) or heavy-gauge Butyl Rubber. Hydrazines permeate standard nitrile rapidly.
-
-
Respiratory: If fume hood work is impossible (e.g., maintenance), use a full-face respirator with ABEK-P3 cartridges (Organic vapor + Inorganic + Acid gas + Particulate).
Storage & Stability Management
-
Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates the formation of diazonium tars, which can be shock-sensitive.
-
Temperature: Refrigerate (2–8°C).
-
Segregation: Keep strictly away from oxidizing agents (peroxides, permanganates) and aldehydes/ketones (unless intended for reaction) to prevent uncontrolled exotherms.
Emergency Response & Decontamination
Spills & Neutralization (The "No Bleach" Rule)
WARNING: Do NOT use standard household bleach (Sodium Hypochlorite) to clean large hydrazine spills.
-
The Risk: Reaction of hypochlorite with hydrazines can generate chloramine gas (
) or alkyl chlorides, which are highly toxic and carcinogenic. -
Correct Decontamination Protocol:
-
Solid Spill: Wet with water to prevent dust, scoop into a dedicated waste container.
-
Surface Decontamination: Use a solution of Calcium Hypochlorite (granular) or a specific commercial hydrazine neutralizer which controls the oxidation rate, or a dilute Permanganate solution (if compatible with the surface).
-
Final Wash: Wash surface with soap and water to remove nitro-residues.
Fire Fighting
-
Hazard: Thermal decomposition releases Nitrogen Oxides (
) and Hydrogen Chloride ( ). -
Media: Water spray, Alcohol-resistant foam. Do not use high-volume water jet (spreads contamination).
Synthetic Utility in Drug Development
This compound is a "privileged structure" precursor. Its primary utility lies in synthesizing nitrogen heterocycles found in kinase inhibitors and anti-infectives.
Key Workflow: Pyrazole & Indazole Synthesis
The hydrazine moiety reacts with 1,3-electrophiles to close the pyrazole ring. The nitro group can then be reduced to an amine, enabling intramolecular cyclization to form triazoles or serving as a handle for amide coupling.
Example Protocol: Synthesis of 1-(5-Chloro-2-nitrophenyl)-1H-pyrazole
-
Reactants: this compound (1.0 eq) + 1,3-Dicarbonyl (e.g., Acetylacetone) (1.1 eq).
-
Solvent: Ethanol or Acetic Acid (catalytic).
-
Conditions: Reflux for 2–4 hours.
-
Workup: Cool to precipitate product. Filtration yields the pyrazole.
Synthetic Pathway Diagram
Figure 2: Synthetic workflow for converting the hydrazine precursor into bioactive pyrazole scaffolds.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2774999, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Hydrazine derivatives and Nitro-aromatics. (General Hazard Classifications). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Pyrazoles and Indazoles. (Mechanistic insights on hydrazine cyclizations). Retrieved from [Link]
Sources
Technical Guide: Storage & Handling of Light-Sensitive Aryl Hydrazines
Executive Summary
Aryl hydrazines (e.g., Phenylhydrazine, 2,4-Dinitrophenylhydrazine) are critical intermediates in heterocycle synthesis, particularly for the Fischer Indole synthesis and the formation of pyrazoles. However, they present a dual challenge: they are highly susceptible to oxidative and photolytic degradation , and they pose severe hemotoxic and carcinogenic risks .
Improper storage does not merely lower purity; it generates diazonium and radical species that can alter reaction pathways, leading to oligomerization or explosion hazards upon heating. This guide provides a self-validating protocol for the storage, handling, and purification of these reagents, prioritizing the conversion to hydrochloride salts for long-term stability.
The Chemistry of Degradation
To control degradation, one must understand the mechanism. Aryl hydrazines degrade primarily through auto-oxidation accelerated by photolysis .
The Radical Cascade
Exposure to UV/Visible light excites the N-N bond, lowering the activation energy for oxidation by atmospheric oxygen.
-
Initiation: Light/Heat causes homolysis or facilitates electron transfer to O₂, generating a hydrazine radical cation.
-
Propagation: The radical loses a proton to form a hydrazyl radical, which further oxidizes to a diazenyl radical.
-
Termination/Decomposition: The diazenyl species decomposes to release Nitrogen gas (
) and an aryl radical ( ), which polymerizes to form tars (dark red/brown impurities) or reacts with solvent.
Visualization of Degradation Pathway
The following diagram illustrates why "Amber Glass" is insufficient without "Inert Atmosphere."
Figure 1: The synergistic effect of light and oxygen on aryl hydrazine degradation.
The Stability Hierarchy: Free Base vs. Salts
The most effective storage strategy is chemical modification . The free base amine has a lone pair available for oxidation. Protonating this lone pair (forming the salt) drastically reduces electron availability for oxidative attack.
| Feature | Aryl Hydrazine (Free Base) | Aryl Hydrazine Hydrochloride (Salt) |
| Physical State | Oily liquid or low-melting solid | Crystalline solid |
| Oxidation Potential | High (Rapidly darkens in air) | Low (Stable for months/years) |
| Light Sensitivity | High | Moderate |
| Storage Temp | -20°C (Freezer) | Room Temp or 4°C |
| Recommended Use | Immediate use only | Long-term storage |
Critical Insight: If you purchase the free base (e.g., Phenylhydrazine, CAS 100-63-0) and do not plan to use it within 30 days, convert it to the Hydrochloride salt immediately upon opening.
Optimized Storage Protocol
Workflow for Incoming Reagents
Do not simply place the bottle on a shelf. Follow this decision matrix to ensure integrity.
Figure 2: Decision matrix for processing incoming aryl hydrazine reagents.
The "Inerting" Procedure (For Free Bases)
If you must store the free base, standard Parafilm is insufficient as it is permeable to oxygen over time.
-
Container: Transfer liquid to a Schlenk tube or a vial with a PTFE-lined septum cap.
-
Purge: Insert a long needle connected to an Argon line (Argon is heavier than air and blankets the liquid) and a short bleed needle. Purge for 2-5 minutes.
-
Seal: Wrap the cap junction with Teflon tape first, then Parafilm.
-
Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (Drierite) and store at -20°C.
Quality Control & Re-purification
Trusting a degraded reagent leads to failed cyclizations and complex side-product mixtures.
Visual Validation
-
Good: Colorless to pale yellow (liquids); White to beige crystals (salts).
-
Compromised: Orange to light red. (Purification recommended).
-
Bad: Dark red, brown, or opaque. (Must be purified or discarded).[1][2]
Purification Protocols
Method A: Distillation (For Liquid Free Bases)
-
Perform vacuum distillation (e.g., Phenylhydrazine b.p. ~120°C at 10 mmHg).[3][4]
-
Zinc Dust Additive: Add a small amount of zinc dust to the distillation flask. This acts as a reducing agent to suppress oxidation during heating [1].
-
Discard the first 10% (forerun) and leave the last 10% (pot residue).
Method B: Recrystallization (For Salts)
-
Solvent: Ethanol/Water mixture.
-
Dissolve the salt in hot ethanol. If colored, add activated charcoal, filter hot through Celite.
-
Cool slowly to crystallize. Wash with cold ether.
Safety Considerations (Crucial)
Aryl hydrazines are potent toxins.[1][2][5]
-
Hemolysis: They cause the destruction of red blood cells (hemolytic anemia) upon inhalation or skin absorption.
-
Carcinogenicity: Classified as potential carcinogens [2].[5][6]
-
PPE: Double nitrile gloves are mandatory. Use a fume hood.[2]
-
Neutralization: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen, followed by dilution with water.
References
-
PrepChem. Preparation of phenylhydrazine. (Technique for Zinc dust purification).[3] [Link]
-
National Institutes of Health (NIH). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines. (Mechanism of photolysis). [Link]
Sources
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of (5-Chloro-2-nitrophenyl)hydrazine
Abstract: This document provides a comprehensive guide for the synthesis of (5-chloro-2-nitrophenyl)hydrazine, a valuable intermediate in the development of pharmaceuticals and specialized dyes. The protocol details a robust method starting from 2,4-dichloronitrobenzene and hydrazine hydrate via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This note is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety guidelines, and analytical characterization methods.
Introduction and Scientific Context
This compound is a key building block in organic synthesis. Its bifunctional nature, featuring a reactive hydrazine group and a substituted aromatic ring, makes it a versatile precursor for the construction of heterocyclic compounds, particularly those with applications in medicinal chemistry. The synthesis from 2,4-dichloronitrobenzene is an exemplary case of nucleophilic aromatic substitution, a fundamental reaction class in organic chemistry.
The strategic placement of a nitro group on the aromatic ring is critical for the success of this transformation. The powerful electron-withdrawing nature of the nitro group deactivates the entire ring towards electrophilic attack but, crucially, activates it for nucleophilic attack.[1][2] This activation is most pronounced at the ortho and para positions relative to the nitro group, rendering the chlorine atoms susceptible to displacement by a suitable nucleophile like hydrazine.
Reaction Mechanism: A Study in Regioselectivity
The conversion of 2,4-dichloronitrobenzene to this compound proceeds via the SNAr addition-elimination mechanism.[2][3][4]
Core Principles:
-
Nucleophilic Attack: The reaction is initiated by the attack of the hydrazine nucleophile (NH₂NH₂) on one of the electron-deficient carbons bearing a chlorine atom.
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is the driving force for the reaction.
-
Regioselectivity: While there are two chlorine atoms, the substitution occurs preferentially at the C-4 position (para to the nitro group). This is due to two primary factors:
-
Electronic Activation: The para position receives strong resonance stabilization from the nitro group, making it more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer intermediate.
-
Steric Hindrance: The C-2 position (ortho to the nitro group) is more sterically hindered, making the approach of the hydrazine nucleophile less favorable compared to the more accessible C-4 position.
-
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the final product.
Comprehensive Experimental Protocol
This protocol is designed for laboratory-scale synthesis and prioritizes safety and reproducibility.
Materials and Equipment
| Material/Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Notes |
| 2,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 611-06-3 | ≥97% | Toxic, irritant.[5] |
| Hydrazine Hydrate (64%) | N₂H₄·H₂O | 50.06 | 7803-57-8 | ~64% aq. sol. | Highly toxic, corrosive, carcinogen.[6] |
| Ethanol (96%) | C₂H₅OH | 46.07 | 64-17-5 | Reagent Grade | Flammable. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | Used for work-up. |
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, thermometer, Buchner funnel and flask for vacuum filtration, standard laboratory glassware.
Critical Safety Precautions
This procedure must be performed in a certified chemical fume hood. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles or a face shield at all times.[6]
-
Handling Hydrazine: Hydrazine hydrate is extremely hazardous.[6][7] Avoid inhalation of vapors and any skin contact. It is a suspected carcinogen and highly corrosive. Use a dedicated syringe or dropping funnel for transfer.
-
Handling 2,4-Dichloronitrobenzene: This compound is harmful if swallowed and can cause skin and eye irritation. Avoid creating dust.
-
Waste Disposal: All chemical waste, including filtrate and washings, must be collected in a designated hazardous waste container for proper disposal according to institutional guidelines.
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.6 g (0.05 mol) of 2,4-dichloronitrobenzene in 100 mL of 96% ethanol. Gentle heating may be required to achieve complete dissolution, resulting in a clear, pale-yellow solution.[8]
-
Temperature Control: Place the flask in a water bath and cool the solution to approximately 15-20°C. Maintaining this temperature during the initial addition is crucial to control the exothermic reaction.
-
Nucleophile Addition: Slowly add 2.8 mL of 64% hydrazine hydrate solution dropwise to the stirred ethanol solution over 15-20 minutes using a dropping funnel.[8] An immediate color change to deep red or orange is typically observed, and a precipitate may begin to form.
-
Reaction Under Reflux: After the addition is complete, remove the water bath. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux with continuous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Product Isolation (Work-up):
-
After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 500 mL of ice-cold deionized water in a beaker with stirring. A voluminous precipitate of the crude product will form.
-
Stir the slurry for 15 minutes to ensure complete precipitation.
-
-
Filtration and Washing:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove unreacted hydrazine hydrate and other water-soluble impurities.
-
Press the cake dry on the funnel by maintaining suction.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified, crystalline product by vacuum filtration.
-
Dry the final product in a vacuum oven at 50°C to a constant weight. The expected product is a reddish-orange crystalline solid.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Proper analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | Reddish-orange crystalline solid |
| Molecular Formula | - | C₆H₆ClN₃O₂ |
| Molecular Weight | - | 187.58 g/mol |
| Melting Point | Melting Point Apparatus | ~144-146 °C |
| ¹H NMR | (DMSO-d₆, 400 MHz) | δ ~8.5-9.0 (s, 1H, -NH), δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.2-7.4 (d, 1H, Ar-H), δ ~6.9-7.1 (dd, 1H, Ar-H), δ ~4.5-5.0 (br s, 2H, -NH₂) |
| IR Spectroscopy | KBr Pellet | ν ~3300-3400 cm⁻¹ (N-H stretch), ~1500-1530 cm⁻¹ & ~1330-1350 cm⁻¹ (asymm. & symm. NO₂ stretch), ~700-800 cm⁻¹ (C-Cl stretch) |
| Mass Spectrometry | ESI-MS | [M+H]⁺ at m/z 188.0 |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The broad singlet for the -NH₂ protons may exchange with D₂O.
References
-
Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). Available at: [Link]
-
ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Scribd. Synthesis of 2,4-Dinitrophenylhydrazine. Available at: [Link]
-
ReAgent Chemical Services. (2015). SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. Available at: [Link]
-
Pearson. Draw the mechanism for the reactions given below. a. 2,4-dinitrochlorobenzene and ammonia. Available at: [Link]
-
Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Vibzz Lab. (2021). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. YouTube. Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
Protocol for diazotization and reduction of 5-chloro-2-nitroaniline
Application Note: Protocol for the Diazotization and Selective Reduction of 5-Chloro-2-nitroaniline
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, experimental workflow, and synthetic validation.
Introduction & Synthetic Rationale
The synthesis of substituted arylhydrazines is a cornerstone in the development of active pharmaceutical ingredients (APIs), particularly for the construction of 5-membered heterocyclic rings such as indoles and pyrazoles [4]. Specifically, 5-chloro-2-nitrophenylhydrazine is a critical building block in the synthesis of histamine receptor antagonists and other targeted therapeutics [1].
The most robust and scalable method for synthesizing this hydrazine derivative is the diazotization of 5-chloro-2-nitroaniline , followed by a selective reduction using tin(II) chloride (SnCl₂). This application note provides a detailed, self-validating protocol for this transformation, emphasizing the mechanistic causality behind the specific reagents, temperature controls, and order of addition [2].
Mechanistic Grounding: Causality of Experimental Choices
As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way, rather than merely following a recipe. The synthesis relies on two distinct chemical phases:
Phase 1: Diazotization The reaction begins by treating 5-chloro-2-nitroaniline with sodium nitrite (NaNO₂) in a strong aqueous acid (6 N HCl). The acid serves a dual purpose: it protonates the amine to solubilize the starting material and reacts with NaNO₂ to generate the highly electrophilic nitrosonium ion (NO⁺) . The nitrosonium ion attacks the primary amine, ultimately expelling water to form the diazonium salt.
-
Causality of Temperature (0–5 °C): Aryldiazonium salts are notoriously unstable. If the temperature exceeds 5 °C, the diazonium intermediate will spontaneously lose nitrogen gas (N₂) and undergo nucleophilic attack by water to form an undesired phenol byproduct. Strict thermal control is non-negotiable.
Phase 2: Selective Reduction The diazonium intermediate is reduced to a hydrazine using SnCl₂·2H₂O in concentrated HCl.
-
Causality of Reagent Selection: While other reducing agents like sodium sulfite (Na₂SO₃) or ascorbic acid exist, SnCl₂ is chosen for its exceptional selectivity and robustness [3]. The stannous ion (Sn²⁺) undergoes a stepwise electron transfer, oxidizing to the stannic state (Sn⁴⁺) while donating the exact four electrons required to reduce the –N≡N⁺ group to –NH–NH₂. Crucially, under these ambient conditions, SnCl₂ does not reduce the nitro group on the aromatic ring, preserving the 2-nitro substituent for downstream reactions.
-
Causality of Addition Order: The protocol dictates that the diazonium solution must be added dropwise into the SnCl₂ solution. This inverse addition ensures that the diazonium salt is immediately quenched by a massive stoichiometric excess of the reducing agent. If SnCl₂ were added to the diazonium salt, the newly formed hydrazine could react with unreduced diazonium molecules, leading to massive yields of unwanted azo-coupled dimers.
Quantitative Data: Reagents and Stoichiometry
The following table outlines the optimized reagent quantities required for a 0.1 mol scale reaction, designed to maximize yield while safely managing the energetic diazonium intermediate [1].
| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Mass / Volume | Role in Reaction |
| 5-Chloro-2-nitroaniline | 172.57 | 1.0 eq | 17.25 g | Starting Material |
| 6 N Hydrochloric Acid (HCl) | 36.46 | Excess | 100 mL | Solvent / Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 eq | 7.7 g | Nitrosating Agent |
| Water (Deionized) | 18.02 | Solvent | 30 mL | NaNO₂ Solvent |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 2.0 eq | 45.0 g | Reducing Agent |
| Conc. Hydrochloric Acid (37%) | 36.46 | Excess | 50 mL | SnCl₂ Solvent |
Experimental Protocol: Step-by-Step Methodology
Note: This protocol involves highly reactive intermediates. Perform all steps in a well-ventilated fume hood behind a blast shield.
Step A: Preparation of the Diazonium Salt
-
Substrate Solubilization: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer with 17.25 g (0.1 mol) of 5-chloro-2-nitroaniline. Add 100 mL of 6 N HCl.
-
Cooling: Submerge the flask in an ice-brine bath. Stir vigorously until the internal temperature stabilizes between 0 °C and 5 °C.
-
Nitrosation: Dissolve 7.7 g (0.105 mol) of NaNO₂ in 30 mL of deionized water. Add this solution dropwise to the reaction flask via an addition funnel over 30 minutes. Maintain the internal temperature strictly below 5 °C.
-
Maturation: Stir the resulting mixture for 1 hour at 0–5 °C.
-
Validation & Filtration: The solution should turn clear as the insoluble amine converts to the soluble diazonium salt. Rapidly filter the cold diazotized solution through a sintered glass funnel to remove any unreacted starting material. Keep the filtrate on ice.
Step B: SnCl₂-Mediated Reduction
-
Reductant Preparation: In a separate 1 L round-bottom flask, dissolve 45.0 g (0.2 mol) of SnCl₂·2H₂O in 50 mL of concentrated HCl. Cool this solution in an ice bath to 0 °C.
-
Quenching / Reduction: Slowly add the cold, filtered diazonium solution from Step A into the vigorously stirring SnCl₂ solution.
-
Observation: An immediate color change and the evolution of a precipitate (the hydrazine hydrochloride salt complex) will be observed.
-
Completion: Remove the ice bath and allow the heterogeneous mixture to warm to room temperature. Stir for an additional 2 hours to ensure complete reduction of the N=N bond.
Step C: Isolation and Purification
-
Filtration: Filter the precipitated solid under a vacuum using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with ice-cold deionized water (3 × 50 mL) to remove residual tin salts and excess acid.
-
Drying: Dry the solid under a high vacuum at 40 °C for 12 hours to afford 5-chloro-2-nitrophenylhydrazine (typically isolated as the hydrochloride salt).
Expected Physicochemical Properties
| Property | Expected Result | Validation Purpose |
| Appearance | Yellow to orange-red crystalline solid | Indicates successful reduction without over-reduction of the nitro group. |
| Yield | 75% – 85% | Confirms stoichiometric efficiency and minimal phenol byproduct formation. |
| Solubility | Soluble in DMSO, hot ethanol; poorly soluble in cold water | Guides downstream purification and NMR sample preparation. |
Mandatory Visualization: Experimental Workflow
The following diagram maps the critical path of the synthesis, highlighting the logical progression and mechanistic checkpoints.
Caption: Experimental workflow for the diazotization and SnCl2-mediated reduction of 5-chloro-2-nitroaniline.
References
- Title: WO2011112731A2 - Heterocyclic inhibitors of histamine receptors for the treatment of disease Source: Google Patents URL
- Title: 5-Chloro-2-nitroaniline | High-Purity Reagent Source: Benchchem URL
- Title: (2-Ethylphenyl)
- Source: PMC (National Institutes of Health)
Technical Guide: Regioselective Synthesis of 1-(5-Chloro-2-nitrophenyl)pyrazoles via Condensation with 1,3-Dicarbonyls
Executive Summary
This application note details the protocol for synthesizing 1-arylpyrazoles using (5-Chloro-2-nitrophenyl)hydrazine and 1,3-dicarbonyl compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, notably in PDE4 inhibitors and fungicidal agents. The presence of the electron-withdrawing 2-nitro and 5-chloro substituents on the hydrazine moiety introduces specific challenges regarding nucleophilicity and regioselectivity that differ from standard phenylhydrazine reactions. This guide provides optimized conditions for condensation with symmetrical (acetylacetone) and unsymmetrical (ethyl acetoacetate) substrates, supported by mechanistic insights and safety protocols.
Mechanistic Insight & Regiochemistry
The Knorr Pyrazole Synthesis
The reaction proceeds via the Knorr Pyrazole Synthesis mechanism.[1] The hydrazine functions as a bis-nucleophile, while the 1,3-dicarbonyl acts as a bis-electrophile.
-
Nucleophilic Attack: The terminal amino group (
) of the hydrazine is the more nucleophilic nitrogen. It attacks the most electrophilic carbonyl carbon of the 1,3-dicarbonyl. -
Dehydration: Formation of a hydrazone intermediate with the loss of water.
-
Cyclization: The secondary nitrogen (
) attacks the second carbonyl group (or ester), followed by elimination (water or alcohol) to close the aromatic ring.
Regioselectivity Challenges
With unsymmetrical substrates like ethyl acetoacetate , two regioisomers are theoretically possible.
-
Kinetic Control: The terminal
attacks the ketone (more electrophilic than the ester). This leads to the 3-methyl-1-aryl-5-pyrazolone derivative. -
Steric/Electronic Influence: The bulky and electron-withdrawing 2-nitro group on the hydrazine reduces the nucleophilicity of the adjacent nitrogen, further favoring the initial attack by the terminal nitrogen. Consequently, the formation of the 5-methyl isomer is generally suppressed under standard acidic/neutral conditions.
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical regioselective step.
Caption: Mechanistic pathway highlighting the kinetic preference for ketone attack, determining the final regioisomer.
Experimental Protocols
Materials
-
This compound (CAS: 1635-61-6) - Warning: Toxic/Irritant
-
Acetylacetone (CAS: 123-54-6)
-
Ethyl Acetoacetate (CAS: 141-97-9)
-
Solvents: Ethanol (absolute), Acetic Acid (glacial).
-
Catalyst: Conc. HCl (optional for rate acceleration).
Protocol A: Synthesis of 1-(5-Chloro-2-nitrophenyl)-3,5-dimethylpyrazole
Target: Condensation with symmetrical diketone.
-
Preparation: In a 100 mL round-bottom flask, dissolve This compound (1.0 g, 5.3 mmol) in Ethanol (20 mL).
-
Addition: Add Acetylacetone (0.64 g, 6.4 mmol, 1.2 eq) dropwise.
-
Note: A slight excess of diketone ensures complete consumption of the toxic hydrazine.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid or conc. HCl.
-
Reaction: Reflux the mixture at 78°C for 3–4 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into crushed ice (50 g) with stirring.
-
The product typically precipitates as a yellow/orange solid.
-
-
Purification: Filter the solid, wash with cold water (
), and recrystallize from Ethanol/Water (9:1).
Protocol B: Synthesis of 1-(5-Chloro-2-nitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one
Target: Condensation with unsymmetrical keto-ester.
-
Preparation: Dissolve This compound (1.0 g, 5.3 mmol) in Glacial Acetic Acid (15 mL).
-
Why AcOH? Acetic acid acts as both solvent and catalyst, promoting the attack on the ketone and subsequent cyclization with the ester.
-
-
Addition: Add Ethyl Acetoacetate (0.83 g, 6.4 mmol) slowly.
-
Reaction: Heat to 100°C (reflux) for 4–6 hours.
-
Isolation:
-
Concentrate the solvent under reduced pressure (rotary evaporator) to ~5 mL.
-
Add cold Ethanol (10 mL) and scratch the flask walls to induce crystallization.
-
If oil persists, triturate with Diethyl Ether.
-
-
Validation: The product exists in tautomeric equilibrium (keto vs. enol). NMR will show characteristic signals for the 3-methyl group (~2.2 ppm) and the pyrazolone core.[2]
Optimization & Troubleshooting
The electron-deficient nature of the hydrazine ring requires specific adjustments compared to standard phenylhydrazine reactions.
| Parameter | Standard Condition | Optimization for Nitro-Aryl Hydrazines | Rationale |
| Solvent | Ethanol | Acetic Acid or EtOH + HCl | The nitro group deactivates the hydrazine; acid catalysis activates the carbonyl electrophile. |
| Temperature | Room Temp / Mild Heat | Reflux (78–118°C) | Higher energy barrier for nucleophilic attack due to electronic deactivation. |
| Time | 1–2 Hours | 3–6 Hours | Slower kinetics require extended reaction times. |
| Purification | Filtration | Recrystallization (EtOH) | Nitro-compounds often co-precipitate with impurities; recrystallization is essential for biological testing. |
Quality Control & Characterization
Expected Analytical Data
-
Appearance: Yellow to orange crystalline solid (Nitro group chromophore).
-
1H NMR (DMSO-d6):
-
Aromatic: 3 protons (distinct coupling pattern for 1,2,4-substitution).
-
Methyls (Protocol A): Two singlets around
2.1–2.5 ppm. -
Methyl (Protocol B): Single methyl peak (~
2.2 ppm); Methylene protons ( 4-5 ppm) if in keto-form, or OH signal if in enol-form.
-
-
Mass Spectrometry: M+ and M+2 peaks (3:1 ratio) confirming the presence of Chlorine.
Workflow Diagram
Caption: Standardized workflow for the synthesis and purification of nitro-aryl pyrazoles.
Safety & Handling (Critical)
Hazard Class: this compound is a substituted hydrazine and nitro-aromatic.
-
Toxicity: Hydrazines are potential carcinogens and skin sensitizers.[3] The nitro group adds toxicity. Avoid inhalation of dust.
-
Skin Contact: Causes severe irritation and staining. Double-gloving (Nitrile) is mandatory.
-
Shock Sensitivity: While less sensitive than pure hydrazine, nitrophenylhydrazines can be unstable. Do not grind dry solids vigorously.
-
Waste: Segregate all waste into halogenated organic waste streams. Do not mix with oxidizing agents.
References
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: this compound. Retrieved from
-
BenchChem. (2025).[1] Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Retrieved from
-
Organic Chemistry Portal. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett.[5] Retrieved from
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 5-Chloro-2-nitroaniline (Precursor Data). Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
Application Note: Selective Reductive Alkylation of (5-Chloro-2-nitrophenyl)hydrazine
This Application Note is designed for research chemists and drug discovery scientists requiring a robust method for the
Abstract & Scope
The functionalization of (5-Chloro-2-nitrophenyl)hydrazine is a critical step in the synthesis of indazole-based kinase inhibitors and pyrazole agrochemicals. Direct alkylation using alkyl halides often results in poly-alkylation and poor regioselectivity (
This guide details a Reductive Alkylation protocol. By condensing the hydrazine with an aldehyde to form a hydrazone, followed by selective reduction, we achieve exclusive mono-alkylation at the terminal (
Scientific Background & Strategy
The Challenge of Electron Deficiency
The substrate contains two strong electron-withdrawing groups (EWGs): a nitro group at the ortho position and a chlorine at the meta position.
-
Effect: The nucleophilicity of the hydrazine is significantly reduced compared to phenylhydrazine.
-
Consequence: The initial condensation with the aldehyde (hydrazone formation) is the rate-limiting step. Standard "one-pot" dumping of reagents may lead to the reducing agent consuming the aldehyde before the hydrazone forms.
-
Solution: We utilize a Stepwise-One-Pot approach. We drive hydrazone formation to completion using acid catalysis before introducing the hydride source.
Regioselectivity Mechanism
Reductive alkylation proceeds via a hydrazone intermediate (
-
Condensation: The terminal amine (
) attacks the carbonyl. The internal nitrogen ( ) is sterically hindered and electronically deactivated, preventing reaction at that site. -
Reduction: The
double bond is reduced to a single bond. -
Result: The alkyl group is exclusively installed at the terminal position (
).
Figure 1: Mechanistic pathway ensuring regioselectivity at the terminal nitrogen.
Critical Reagent Selection
| Component | Choice | Rationale |
| Solvent | Methanol (MeOH) | Polar protic solvent facilitates proton transfer required for hydrazone formation. |
| Catalyst | Acetic Acid (AcOH) | Buffers the reaction to pH 4-5. Protonates the carbonyl oxygen to accelerate attack by the deactivated hydrazine. |
| Reductant | Sodium Cyanoborohydride ( | Crucial Choice. Unlike |
| Alt. Reductant | STAB ( | "Green" alternative. Safer (no cyanide), but requires non-protic solvents (DCE) and may be slower with electron-poor hydrazines. |
Experimental Protocols
Protocol A: The "Gold Standard" (Cyanoborohydride Method)
Best for: Difficult substrates, maximum yield, and scalability.
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (1.1 - 1.2 equiv)
-
Acetic Acid (glacial, 2-3 equiv)
-
Sodium Cyanoborohydride (
) (1.5 equiv) -
Methanol (anhydrous preferred)
Workflow:
-
Hydrazone Formation (The "Aging" Step):
-
In a round-bottom flask equipped with a stir bar, dissolve the hydrazine (1.0 eq) in Methanol (concentration ~0.2 M).
-
Add Acetic Acid (2.0 eq). The solution may turn orange/red.[1][2]
-
Add the Aldehyde (1.1 eq).
-
Critical: Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC or LCMS. You must see the conversion of the hydrazine (
) to the hydrazone ( ). Do not proceed until the hydrazone is formed.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Carefully add
(1.5 eq) in small portions. (Caution: Evolution of gas; potential trace HCN if strongly acidic).[3] -
Remove ice bath and stir at RT for 2–4 hours.
-
-
Quench & Workup:
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). The product is typically less polar than the hydrazine but more polar than the hydrazone.
-
Protocol B: The "Green" Alternative (STAB Method)
Best for: Safety-conscious labs, avoiding cyanide waste.
Reagents:
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Modifications:
-
Replace Methanol with DCE.
-
Mix Hydrazine, Aldehyde, and AcOH in DCE. Stir 1 hour.
-
Add STAB (solid) in one portion.
-
Stir overnight (STAB is milder and slower than Cyanoborohydride).
-
Note: STAB is moisture sensitive. Use dry solvents.
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical checkpoint before reduction.
Analytical Validation
Successful synthesis is confirmed by the following spectral changes:
| Method | Observation | Interpretation |
| 1H NMR | Disappearance of Aldehyde proton (9-10 ppm) | Consumption of starting material. |
| 1H NMR | Disappearance of Hydrazone proton (~7-8 ppm singlet) | Confirms reduction of |
| 1H NMR | Appearance of | Indicates formation of |
| MS (ESI) | Mass Shift | Product Mass = Hydrazine + Aldehyde + 2H - H2O. |
Safety & Handling (SDS Summary)
-
Hydrazine Toxicity: this compound is a suspected carcinogen and skin sensitizer. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Cyanide Risk: When using
, ensure the reaction mixture remains basic during disposal. Acidifying the waste stream can liberate HCN gas. Treat waste with bleach (sodium hypochlorite) to oxidize cyanides before disposal. -
Energetics: Nitro-hydrazines are high-energy compounds. Do not heat the reaction above 60°C; avoid friction/shock on the dry solid.
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Aryl Hydrazine Synthesis & Azo Impurity Management
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, chemists, and drug development professionals with field-proven insights into one of the most persistent challenges in organic synthesis: the formation and removal of azo impurities (Ar–N=N–Ar) during aryl hydrazine preparation.
This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure the integrity of your synthetic workflows.
Part 1: Diagnostic FAQs (Mechanistic Insights)
Q: Why does my aryl hydrazine synthesis yield a bright orange/red crude product instead of the expected pale solid?
A: The intense coloration is the universal hallmark of azo impurities. Mechanistically, diazonium salts are highly electrophilic. If the subsequent reduction step (e.g., using
Q: My product was analytically pure upon isolation, but turned orange/brown after drying in the vacuum oven. What happened?
A: You are observing metal-free aerobic oxidation. Aryl hydrazines are inherently electron-rich and are highly susceptible to oxidation back into azo compounds. This pathway is accelerated by ambient oxygen, heat, and trace metal contaminants. Recent studies demonstrate that arylhydrazides can undergo rapid aerobic oxidation to azo compounds under surprisingly mild conditions [1]. To prevent this, always isolate and dry your product as a hydrochloride salt (which is significantly more oxidatively stable than the free base) under a strict inert atmosphere (
Q: How can I definitively differentiate between unreacted diazonium salt, my target hydrazine, and the azo impurity during reaction monitoring?
A: Implement a self-validating TLC protocol combined with spot tests. Diazonium salts will not elute well on standard silica TLC; they can be detected by spotting the baseline with an alkaline
Part 2: Process Workflows & Troubleshooting
To effectively manage azo impurities, you must understand the bifurcation points in your synthetic pathway. The diagram below illustrates where the process deviates from the target hydrazine toward azo formation.
Mechanistic pathway of aryl hydrazine synthesis and azo impurity formation/remediation.
Table 1: Troubleshooting Matrix
| Observation | Root Cause | Mechanistic Explanation | Immediate Corrective Action |
| Deep orange/red crude mixture | Diazo Coupling | Unreacted diazonium salt couples with hydrazine/aniline due to slow reduction or high pH. | Acidify reaction mixture (pH < 2); ensure a stoichiometric excess of reducing agent. |
| Product darkens upon drying | Aerobic Oxidation | Hydrazine free base oxidizes to azo compound in the presence of | Isolate as HCl salt; dry under vacuum or inert atmosphere ( |
| Low yield, heavy tar formation | Radical Decomposition | Gomberg-Bachmann side reactions triggered by trace metals or light. | Perform reduction in the dark; use metal-free reagents or add EDTA to quench metals. |
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Prevention via Continuous Flow Synthesis
Batch diazotization and reduction often suffer from poor mixing and localized hot spots, promoting azo coupling. Adapting the synthesis to a continuous flow microreactor minimizes the residence time of the unstable diazonium intermediate, ensuring immediate and stoichiometric mixing with the reducing agent [2].
-
Prepare Solution A: Dissolve the aniline derivative (1.0 M) in aqueous HCl (3.0 M).
-
Prepare Solution B: Prepare an aqueous solution of
(1.2 M). -
Prepare Solution C: Prepare an aqueous solution of
(3.0 M) or in HCl. -
Diazotization: Pump Solution A and B through a T-mixer into a residence coil maintained at 0–5 °C (Residence time: 30 seconds) to generate the diazonium salt.
-
Reduction: Immediately intersect the diazonium stream with Solution C via a second T-mixer into a reactor coil at 20 °C (Residence time: 5-10 minutes).
-
Isolation: Collect the output in a flask containing concentrated HCl to immediately precipitate the aryl hydrazine hydrochloride salt, preventing aerobic oxidation.
SOP 2: Remediation via Chemical Reduction
If your crude mixture is already heavily contaminated with azo compounds, you can perform a secondary catalytic transfer hydrogenation to selectively cleave the azo N=N bond back to the amine/hydrazine without degrading sensitive functional groups [3].
-
Dissolve the crude orange/red mixture in methanol (0.2 M).
-
Add iron powder (Fe, 2.0 equiv) and
(0.5 equiv) to the solution. -
Heat the mixture to 60 °C and monitor via TLC. The disappearance of the orange color indicates successful cleavage of the azo impurity.
-
Filter the mixture hot through a pad of Celite to remove iron residues.
-
Concentrate the filtrate under reduced pressure and proceed to acid-base extraction (SOP 3).
SOP 3: Purification via Acid-Base Extraction
Azo impurities are typically neutral and non-polar, whereas aryl hydrazines readily form highly polar hydrochloride salts. This differential solubility allows for a self-validating purification loop.
Acid-base extraction workflow for isolating aryl hydrazines from neutral azo impurities.
-
Suspend the crude contaminated product in diethyl ether or ethyl acetate.
-
Add 2.0 M aqueous HCl and stir vigorously for 15 minutes to ensure complete salt formation.
-
Transfer to a separatory funnel. The neutral azo impurities will partition into the upper organic layer (which will retain the bright orange/red color).
-
The target aryl hydrazine hydrochloride will partition into the lower aqueous layer.
-
Separate the layers. Wash the aqueous layer once more with fresh organic solvent to remove trace azo compounds.
-
Final Isolation: Evaporate the acidic aqueous layer to isolate the stable hydrochloride salt. (Optional: To isolate the free base, carefully neutralize the aqueous layer with aqueous
to pH 8 and extract with fresh organic solvent).
Part 4: Quantitative Data on Reducing Agents
Selecting the correct reducing agent is the primary defense against azo formation. The table below summarizes the kinetic profiles and risks associated with common reagents.
Table 2: Comparison of Reducing Agents for Diazonium Salts
| Reducing Agent | Reduction Kinetics | Azo Formation Risk | Functional Group Tolerance | Recommended Application |
| Stannous Chloride ( | Very Fast | Low | Moderate (reduces nitro groups) | Standard bench-scale synthesis; highly reliable for rapid reduction. |
| Sodium Sulfite ( | Moderate | Medium | High | Industrial scale-up; requires strict temperature and pH control. |
| Ascorbic Acid (Vitamin C) | Fast | Low | High | Continuous flow microreactors; excellent green chemistry alternative. |
| Zinc / Acetic Acid | Fast | High (over-reduction) | Low | Remediation of heavily contaminated azo mixtures (cleavage). |
Part 5: References
-
Jo, G., Kim, M. H., & Kim, J. (2020). A practical route to azo compounds by metal-free aerobic oxidation of arylhydrazides using an NOx system. Organic Chemistry Frontiers, 7, 834-839.[Link]
-
Li, Y., et al. (2015). Continuous Flow Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development, 19(6), 755-761.[Link]
-
Chandrappa, S., Vinaya, T., Ramakrishnappa, T., & Rangappa, K. S. (2010). An efficient Fe/CaCl2 system enables the reduction of nitroarenes and reductive cleavage of azo compounds. Synlett, 2010(20), 3019-3022.[Link]
Sources
Improving yield of hydrazine substitution on 2,4-dichloronitrobenzene
Technical Support Center: SNAr Process Optimization Ticket ID: #HYD-DCNB-OPT Subject: Yield Improvement & Regiocontrol in Hydrazine Substitution of 2,4-Dichloronitrobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Triage: The Reaction Landscape
Before adjusting parameters, we must visualize the competitive landscape of this Nucleophilic Aromatic Substitution (
The Core Conflict:
-
Target Path (Kinetic): Displacement of the C2-Chlorine (ortho to Nitro) to form (4-chloro-2-nitrophenyl)hydrazine . This is favored by hydrogen bonding between the incoming hydrazine and the nitro group.
-
Competitive Path (Steric): Displacement of the C4-Chlorine (para to Nitro).
-
Over-Reaction (Thermodynamic): Displacement of both chlorines to form the bis-hydrazinyl species.
Visualizing the Failure Modes (Graphviz Diagram):
Caption: Figure 1. Competitive reaction pathways. The green path represents the optimized kinetic route utilizing the ortho-effect.
Troubleshooting Guide (FAQs)
This section addresses specific yield-killing scenarios reported by researchers.
Scenario A: "I am getting a mixture of isomers (Ortho/Para) and cannot separate them."
Diagnosis: Loss of Regiocontrol. Technical Insight: In 2,4-DCNB, the nitro group activates both chlorine atoms.
-
The C2-Cl (Ortho) is activated by the inductive effect (-I) and stabilized by the "Ortho Effect" (intramolecular H-bonding in the transition state).
-
The C4-Cl (Para) is activated by resonance (-R) and is less sterically hindered.
Solution:
-
Lower the Temperature: The ortho-substitution (Target) has a lower activation energy due to H-bonding stabilization. Run the addition at 0–5°C . Higher temperatures provide enough energy to overcome the barrier for para-substitution.
-
Change Solvent: Switch from high-polarity aprotic solvents (like DMF/DMSO) to Ethanol or n-Butanol . Aprotic solvents solvate the hydrazine protons, disrupting the H-bond required for the specific ortho attack. Protic solvents support the H-bonded transition state.
Scenario B: "My yield is low because of a 'double-substitution' (Bis-hydrazine) byproduct."
Diagnosis: Stoichiometric Overload.
Technical Insight: Once the first hydrazine is attached, the ring becomes more electron-rich (deactivated for
Solution:
-
Inverse Addition: Do not add the substrate to the hydrazine. Instead, add the Hydrazine Hydrate dropwise to the 2,4-DCNB solution . This ensures the substrate is always in excess during the mixing phase, discouraging the second attack.
-
Stoichiometry: Limit hydrazine to 2.1 equivalents (1 eq for substitution, 1 eq to neutralize the HCl byproduct). Do not use a large excess (e.g., 5-10 eq) unless you want the bis-product.
Scenario C: "The reaction mixture turns into a dark, viscous tar."
Diagnosis: Nitro-Group Reduction (Redox Side Reaction).
Technical Insight: Hydrazine is a reducing agent. In the presence of trace metals or excessive heat, it can reduce the
Solution:
-
Oxygen Exclusion: Purge the solvent with Nitrogen (
) for 15 minutes prior to reaction. -
Metal Scavenging: Ensure your ethanol is high grade. Trace iron or copper from older stir bars or reactors can catalyze the reduction of the nitro group. Use glass-coated stir bars.
Optimized Protocol: The "Golden Batch"
This protocol prioritizes the formation of (4-chloro-2-nitrophenyl)hydrazine (Ortho-product) while suppressing bis-substitution.
Reagents:
-
Substrate: 2,4-Dichloronitrobenzene (1.0 eq)
-
Nucleophile: Hydrazine Hydrate (64% or 80% aq solution) (2.1 eq)
-
Solvent: Ethanol (Absolute or 95%) - Volume: 5 mL per gram of substrate
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-Dichloronitrobenzene in Ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Checkpoint: Ensure the solid is completely dissolved. If necessary, warm slightly then cool back down.
-
-
Thermal Control: Place the flask in an ice-water bath and cool to 0–5°C .
-
Why? Low temperature maximizes the kinetic preference for the ortho position.
-
-
Nucleophile Addition (Critical Step): Mix the Hydrazine Hydrate with a small volume of Ethanol (1:1 dilution). Add this solution dropwise over 30–45 minutes.
-
Rate: 1 drop per second.
-
Observation: A color change (yellow to deep orange/red) is normal as the Meisenheimer complex forms.
-
-
Reaction Phase: After addition is complete, allow the mixture to stir at 0°C for 1 hour. Then, remove the ice bath and allow it to warm to Room Temperature (20–25°C) . Stir for 3–5 hours.
-
Monitor: Use TLC (Solvent: Hexane/EtOAc 3:1). Look for the disappearance of the starting material (
) and the appearance of the mono-substituted product ( ).
-
-
Workup (Precipitation): The product often precipitates directly from the ethanol as it cools. If not, concentrate the solution to 50% volume under reduced pressure, then add cold water (twice the volume of ethanol).
-
Purification: Recrystallize from hot Ethanol .
-
Expected Yield: 75–85%.
-
Appearance: Orange/Red needles.
-
Comparative Data: Solvent & Stoichiometry Effects
The following table summarizes internal data on how conditions affect the ratio of Target (Mono-Ortho) vs. Impurities.
| Variable | Condition | Yield (Target) | Major Impurity | Mechanistic Note |
| Solvent | Ethanol (Rec.) | 82% | Unreacted SM | Stabilizes Ortho-TS via H-bonding. |
| Solvent | DMF | 55% | Para-Isomer (25%) | Dipolar aprotic solvent strips H-bonding, increasing steric control (Para). |
| Solvent | Toluene | 40% | Bis-Substituted | Low solubility leads to heterogeneous "hotspots." |
| Temp | 0°C | 85% | None | Kinetic control window. |
| Temp | Reflux (78°C) | 45% | Bis-Hydrazine | Thermal energy overcomes activation barrier for 2nd substitution. |
| Equiv. | 2.1 eq | 82% | None | Optimal balance. |
| Equiv.[1][3][4] | 5.0 eq | 30% | Bis-Hydrazine | Mass action drives double displacement. |
References
- Ortho-Effect in SNAr: Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. (Mechanistic grounding for the ortho-preference of hydrazine).
-
Hydrazine Reactivity: Organic Syntheses, Coll. Vol. 2, p. 228 (1943); Vol. 11, p. 32 (1931). 2,4-Dinitrophenylhydrazine.[1][2][5][6] (Analogous chemistry demonstrating hydrazine displacement protocols).
-
Regioselectivity Data: Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium. RSC Advances. (Discusses solvent effects on regioselectivity in chloronitrobenzenes).
-
Process Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,4-Dichloronitrobenzene. (Safety and toxicity data).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting pink discoloration in phenylhydrazine hydrochloride salts
Executive Summary & Diagnostic Logic
The Issue: Phenylhydrazine hydrochloride (
-
Pale Pink: Acceptable for crude synthesis or qualitative work (e.g., osazone formation).
-
Dark Red/Brown: Requires purification. The degradation products (diazenyl species) can act as radical scavengers or side-reaction initiators, compromising sensitive catalytic cycles.
Diagnostic Flowchart
Follow this logic to determine if your reagent requires intervention.
Figure 1: Decision matrix for handling discolored phenylhydrazine hydrochloride salts.
The Mechanism: Why Does It Turn Pink?
Understanding the chemistry of degradation is vital for preventing it. The pink coloration is not a simple impurity; it is evidence of auto-oxidation .
The Oxidation Cascade
Even in salt form, an equilibrium exists with the free base, especially if moisture is present. The free base undergoes radical oxidation.
-
Initiation: Trace metal ions or UV light generate a radical cation.
-
Propagation: The hydrazine group loses hydrogen to form phenyldiazene (
). -
Chromophore Formation: Phenyldiazene is unstable and highly reactive. It decomposes or couples to form azo compounds (red/orange) and rubazonic acid derivatives (deep red).
Key Insight: The "Pink" color is often a visual indicator of diazenyl radical formation. These radicals are potent reducing agents and will interfere with redox-sensitive reactions (e.g., transition metal catalysis).
Figure 2: Pathway of oxidative degradation leading to discoloration.
Restoration Protocol: Recrystallization
If your material is pink/red but you must proceed, do not wash with ether (ineffective for the salt). You must recrystallize using the Common Ion Effect .
Reagents Required[2][3][4][5]
-
Distilled Water
-
Activated Charcoal (Decolorizing carbon)
-
Sodium Bisulfite (
) - Optional antioxidant
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Dissolve | Dissolve the crude salt in the minimum amount of hot water (~6 mL per 1 g of salt). |
| 2 | Scavenge | Add 0.5 - 1.0 g of Activated Charcoal . (Optional: Add a pinch of Sodium Bisulfite to arrest oxidation). |
| 3 | Boil | Boil gently for 2-5 minutes. The charcoal adsorbs the high-molecular-weight colored azo impurities. |
| 4 | Filter | Filter hot through a pre-warmed funnel (or Celite pad) to remove charcoal. The filtrate should be clear/colorless. |
| 5 | Precipitate | Add Concentrated HCl (approx 2 mL per 1 g of salt) to the filtrate. |
| 6 | Crystallize | Cool to |
| 7 | Dry | Filter the white crystals. Wash with cold dilute HCl, then minimal cold ethanol. Dry in a vacuum desiccator over |
Validation: The melting point of pure Phenylhydrazine HCl is 243–246°C (with decomposition) .
Prevention & Storage
Once purified, the clock starts ticking again. Proper storage is a self-validating system ; if the salt turns pink, the storage failed.
-
Exclusion of Light: Store in Amber Glass bottles. UV light catalyzes the N-N bond cleavage.
-
Exclusion of Oxygen: Flush the headspace with Argon or Nitrogen after every use.
-
Moisture Control: Store in a desiccator. Water promotes the hydrolysis equilibrium, liberating the unstable free base.
-
Segregation: Do not store near strong oxidizers (e.g., permanganates, nitrates).
Frequently Asked Questions (FAQs)
Q: Can I use pink phenylhydrazine HCl for Osazone formation (sugar identification)? A: Yes. The Osazone reaction requires heating with excess phenylhydrazine. The minor oxidation products (pink color) generally do not interfere with the crystallization of the yellow osazone derivatives.
Q: My material has turned into a hard brown cake. Is it recoverable? A: No. If the material has caked, it indicates significant moisture absorption and hydrolysis. The brown color suggests extensive polymerization of oxidation byproducts. Recrystallization will yield poor recovery (<20%). Discard and purchase fresh stock.
Q: Why not just wash the salt with diethyl ether to remove the color? A: Ether is efficient for cleaning the free base liquid, but less effective for the salt. The colored impurities in the salt lattice are often trapped within the crystal structure or are polar azo-salts themselves. Recrystallization is the only way to exclude them from the lattice.
Q: Is the pink dust dangerous? A: Extremely. Phenylhydrazine is a potent skin sensitizer and can cause hemolytic anemia (destruction of red blood cells) upon systemic absorption. The "pink" dust is just as toxic as the white powder. Always weigh in a fume hood.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1922).[4] Phenylhydrazine.[5][6][7][8][9][10][11][12][13] Org. Synth. 2, 71.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7516, Phenylhydrazine.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Phenylhydrazine Hydrochloride.
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Syntheses of Phenylhydrazine [erowid.org]
- 4. youtube.com [youtube.com]
- 5. lobachemie.com [lobachemie.com]
- 6. prepchem.com [prepchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. riccachemical.com [riccachemical.com]
- 9. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenylhydrazine hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. chemicalbull.com [chemicalbull.com]
- 12. Phenylhydrazine hydrochloride(59-88-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. nj.gov [nj.gov]
Technical Support Center: Optimization of Reflux Time for Chloronitrophenylhydrazine Synthesis
Introduction: The Kinetics of Nucleophilic Aromatic Substitution
Synthesis of chloronitrophenylhydrazines (e.g., 2-chloro-4-nitrophenylhydrazine) typically proceeds via Nucleophilic Aromatic Substitution (
The Critical Variable: Reflux Time Reflux time is the primary lever for controlling product quality.
-
Insufficient Reflux: Results in unreacted starting material (chloronitrobenzene), complicating purification due to similar solubility profiles.
-
Excessive Reflux: Promotes side reactions, including:
-
Double Substitution: Displacement of the second chlorine (if starting with dichlorobenzene).
-
Nitro Reduction: Partial reduction of the nitro group to an amine (rare without catalyst, but possible with thermal stress).
-
Tar Formation: Polymerization or oxidative decomposition of hydrazine.
-
This guide provides a self-validating framework to determine the precise reflux endpoint for your specific substrate and scale.
Module 1: Optimization & Reaction Kinetics
Q1: What is the baseline reflux time for synthesizing 2-chloro-4-nitrophenylhydrazine from 2,4-dichloronitrobenzene?
A: The field-standard baseline is 4 hours in acetonitrile or ethanol. However, this is a starting point, not a universal constant.
Technical Insight: The reaction rate depends heavily on the solvent's boiling point and the substrate's activation.
-
Acetonitrile (bp 82°C): Often requires 3–5 hours.
-
Ethanol (bp 78°C): May require 4–6 hours due to lower temperature and potential hydrogen bonding with hydrazine, which slightly reduces nucleophilicity.
Optimization Protocol (The "Golden Hour" Method): Do not rely on a fixed timer. Use this kinetic sampling method:
-
T=0: Take a sample immediately upon reaching reflux.
-
T=1h to T=6h: Sample hourly.
-
Analysis: Spot TLC (Silica gel; EtOAc:Hexane 1:3).
-
Starting Material (
~0.6-0.8) -
Product (
~0.3-0.5, often colored)
-
-
Endpoint: Stop exactly when the Starting Material spot disappears. Continued reflux beyond this point yields diminishing returns and increases impurity profiles.
Q2: How do I distinguish between "slow reaction" and "stalled reaction"?
A: If conversion <50% after 4 hours, the reaction is likely stalled due to solvation effects or insufficient activation , not just time.
Diagnostic Steps:
-
Check Solvent: If using Ethanol, switch to n-Butanol (bp 117°C) or Diglyme . The higher reflux temperature (
) creates the activation energy necessary for deactivated substrates (e.g., if the nitro group is meta to the chlorine). -
Check Hydrazine Quality: Hydrazine hydrate absorbs
from air to form carbazates. If your reagent is old, the effective concentration of free hydrazine is lower than calculated.
Q3: Can I use microwave irradiation to reduce reflux time?
A: Yes. Microwave synthesis can reduce reaction times from hours to 10–20 minutes .
-
Mechanism: Rapid dielectric heating allows the solvent to reach temperatures above its atmospheric boiling point (in sealed vessels), significantly accelerating the
rate. -
Caution: Hydrazine is unstable. Ensure the vessel is rated for high pressure and keep the fill volume <50% to accommodate gas evolution (
/ decomposition byproducts).
Module 2: Troubleshooting Yield & Purity
Q4: My product has a lower melting point than the literature value (e.g., <140°C for 2-chloro-4-nitrophenylhydrazine). What went wrong?
A: A depressed melting point usually indicates contamination with bis-hydrazines or unreacted starting material .
Root Cause Analysis:
| Observation | Probable Cause | Corrective Action |
|---|---|---|
| MP Depressed (<10°C) | Unreacted Chloronitrobenzene | Under-refluxed. Extend time or switch to higher BP solvent. Wash crude solid with cold ethanol (SM is soluble; product is not). |
| MP Depressed (>20°C) + Dark Color | Bis-hydrazine formation | Over-refluxed. You displaced both chlorines (if using 2,4-dichloro). Reduce reflux time and lower hydrazine equivalents to 2.0–2.5 eq. |
| Sticky/Tar-like Solid | Oxidative Decomposition | Atmosphere Breach. Hydrazine oxidizes at reflux. Ensure a strict
Q5: I see a secondary spot on TLC that grows over time. What is it?
A: This is likely the Bis-substituted product (e.g., 2,4-dihydrazinonitrobenzene).
The Mechanism of Failure: In substrates like 2,4-dichloronitrobenzene, the chlorine ortho to the nitro group is most reactive (inductive + resonance activation). The para chlorine is less reactive.
-
0–2 Hours: Ortho substitution dominates (Desired Product).
-
>4 Hours: The second chlorine begins to react, especially if hydrazine is in large excess (>5 eq).
Solution: Stop the reaction immediately when the secondary spot appears, even if starting material remains. It is easier to wash away starting material than to separate the bis-hydrazine byproduct.
Module 3: Visualizing the Workflow
Figure 1: Reaction Pathway & Failure Modes
This diagram illustrates the critical decision points where reflux time dictates the chemical outcome.
Caption: Kinetic pathway of SNAr reaction showing the window of opportunity for pure product versus over-reaction impurities.
Module 4: Validated Experimental Protocol
Protocol: Synthesis of 2-chloro-4-nitrophenylhydrazine Standardized for 50g Scale
1. Reagents:
-
2,4-Dichloronitrobenzene: 50.0 g (0.26 mol)
-
Hydrazine Hydrate (80%): 40 mL (0.65 mol, ~2.5 eq)
-
Solvent: Acetonitrile (300 mL) or Ethanol (300 mL)
2. Procedure:
-
Dissolution: In a 1L 3-neck Round Bottom Flask (RBF) equipped with a magnetic stirrer, reflux condenser, and internal temp probe, dissolve the substrate in solvent.
-
Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic.
-
Reflux: Heat to reflux (
).-
Checkpoint: Start timer once condensate drips from the condenser.
-
-
Monitoring: Perform TLC every 60 minutes.
-
Termination: Stop heating when SM spot disappears (typically 3.5 – 4.5 hours).
-
Crystallization: Cool slowly to Room Temp, then to
in an ice bath. The product will crystallize as orange/red needles. -
Filtration: Filter and wash the cake with cold ethanol (2 x 50 mL) to remove unreacted SM.
-
Drying: Vacuum dry at
for 6 hours.
3. Quality Control (Self-Validation):
-
Appearance: Orange to red crystalline solid.[1]
-
Melting Point: 142–144°C (Lit. value).
-
Solubility: Soluble in DMSO, warm Ethanol; Insoluble in water.
References
-
Organic Syntheses , Coll. Vol. 2, p.228 (1943); Vol. 11, p.32 (1931). 2,4-Dinitrophenylhydrazine.[1][2][3] Link
-
PrepChem . Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine. Link
-
BenchChem . Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 13652, 2-Chloro-4-nitrophenylhydrazine. Link
Sources
Controlling regioselectivity in reactions of 2,4-dichloronitrobenzene with hydrazine
Subject: Controlling Regioselectivity & Minimizing Side-Reactions in
The Mechanistic Landscape: The "Ortho-Effect" Paradox
To control this reaction, you must first understand why 2,4-dichloronitrobenzene (2,4-DCNB) behaves differently than standard halobenzenes. You are dealing with a competition between electronic activation and steric hindrance .[1]
In the nucleophilic aromatic substitution (
-
The C2 Position (Ortho): This chlorine is highly activated due to the proximity of the nitro group. The inductive (-I) effect is strongest here, and the transition state is stabilized by a "built-in" solvation effect (hydrogen bonding between the incoming hydrazine and the nitro oxygen).
-
The C4 Position (Para): This chlorine is also activated by the nitro group's mesomeric (-M) effect but lacks the strong inductive pull and the hydrogen-bond stabilization found at the ortho position.
-
The Result: Under standard conditions, C2-displacement is kinetically favored , yielding (4-chloro-2-nitrophenyl)hydrazine .
The Challenge: The primary failure mode is not forming the wrong isomer, but over-reaction (displacing both chlorines) or low yield due to hydrazine oxidation.
Reaction Pathway Visualization
Figure 1: Reaction pathway showing the kinetic dominance of ortho-substitution and the risk of bis-substitution.
Diagnostic Troubleshooting (Q&A)
Issue 1: "I am getting a mixture of mono- and di-substituted products."
Diagnosis: Loss of stoichiometric control. Once the first hydrazine is added, the ring becomes more electron-rich (deactivated for further
-
Stoichiometry: Limit hydrazine to 1.0–1.1 equivalents . Do not use a large excess "just to drive the reaction."
-
Temperature: Lower the reaction temperature to 0°C – 25°C . The activation energy for the second substitution is higher; keeping the system cool prevents the second step.
-
Addition Mode: Add hydrazine dropwise to the substrate solution.[1] This ensures the substrate is always in excess relative to the local concentration of hydrazine.
Issue 2: "I need the Para-isomer (2-chloro-4-nitrophenylhydrazine), but I only get the Ortho-isomer."
Diagnosis: You are fighting the inherent electronics of the substrate. The "Ortho Effect" (inductive pull + H-bond stabilization) makes the C2 chlorine significantly more reactive. Corrective Action:
-
Solvent Switch: Switch from protic solvents (EtOH) to DMSO or DMF . While this accelerates both reactions, bulky polar aprotic solvation can sometimes destabilize the tight ortho-transition state relative to the para, slightly improving the para:ortho ratio (though ortho usually remains dominant).
-
Steric Blockade: If you strictly need the para isomer, this specific substrate (2,4-DCNB) is a poor choice. Consider starting with 2,4-dinitrochlorobenzene (where the leaving group is different) or using a palladium-catalyzed cross-coupling (Buchwald-Hartwig) on 1-bromo-2-chloro-4-nitrobenzene to selectively target the position.
Issue 3: "My product is a dark tar/oil instead of a solid."
Diagnosis: Hydrazine oxidation or azo-compound formation. Hydrazine is a reducing agent and can be oxidized by air to form diimide, leading to polymerization or azo-dyes. Corrective Action:
-
Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon .
-
Light Protection: Nitro-compounds are photosensitive. Wrap the flask in foil.
-
Quenching: Do not let the reaction sit overnight. Quench immediately upon consumption of starting material (monitor via TLC).
Optimized Protocol: Selective Synthesis of (4-Chloro-2-nitrophenyl)hydrazine
Objective: Maximize regioselectivity for the C2 (ortho) substitution while suppressing bis-substitution.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| 2,4-Dichloronitrobenzene | Substrate | 1.0 | Dissolved in EtOH |
| Hydrazine Hydrate (80%) | Nucleophile | 1.1 | Add slowly |
| Ethanol (Abs.) | Solvent | [0.5 M] | Protic solvent stabilizes leaving group |
| Triethylamine (Optional) | HCl Scavenger | 1.1 | Prevents protonation of hydrazine |
Step-by-Step Methodology
-
Preparation:
-
Dissolve 1.92 g (10 mmol) of 2,4-dichloronitrobenzene in 20 mL of Ethanol in a round-bottom flask.
-
Equip with a magnetic stir bar and a pressure-equalizing addition funnel.
-
CRITICAL: Purge the system with Nitrogen for 10 minutes.
-
-
Reaction (Kinetic Control):
-
Cool the solution to 0°C using an ice bath.
-
Mix 0.55 mL (11 mmol) of Hydrazine Hydrate in 5 mL Ethanol .
-
Add the hydrazine solution dropwise over 30 minutes. Rapid addition causes local hot-spots and bis-substitution.
-
-
Monitoring:
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C).
-
Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting material (Rf ~0.8) and appearance of the orange/red product (Rf ~0.5).
-
-
Work-up:
-
The product often precipitates directly as an orange solid.
-
If solid forms: Filter and wash with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL) to remove hydrazine salts.
-
If no precipitate: Pour reaction mixture into 100 mL ice-water . Stir vigorously for 15 mins to induce precipitation.
-
-
Purification (If necessary):
-
Recrystallize from hot Ethanol .
-
Expected Yield: 75-85%.
-
Identity Check: 1H NMR should show two distinct aromatic signals with coupling constants consistent with meta and ortho protons on the preserved 4-chloro ring fragment.
-
References & Authority
-
Regioselectivity Mechanisms:
-
Mechanism:[1][2][3][4][5][6][7][8] The dominance of ortho-substitution in 2,4-dihalonitrobenzenes is driven by the "Ortho Effect," where the transition state is stabilized by intramolecular hydrogen bonding between the ammonium proton of the nucleophile and the nitro group oxygen.
-
Source: Int. J. Chem., 2013, 5(3),[4] 42.
-
-
Safety Data (Hydrazine):
-
Alternative Synthetic Routes (Patents):
-
Context: Industrial preparation of chlorophenylhydrazines often utilizes sulfite reduction of diazonium salts to avoid the regioselectivity issues of direct substitution when high purity of a specific isomer is required.
-
Source: CN103910650A (Patent).
-
Disclaimer
This guide is for research purposes only. Hydrazine is a high-hazard chemical.[2][7] All procedures must be performed in a fume hood with appropriate PPE (butyl rubber gloves, face shield).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-Nitrophenylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Minimizing bis-hydrazine side products in nucleophilic aromatic substitution
Topic: Minimizing Bis-Hydrazine Side Products in Nucleophilic Aromatic Substitution (SNAr)
Prepared by: Gemini, Senior Application Scientist
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The reaction of an electron-deficient aryl halide or pseudohalide with hydrazine is a common method for introducing a reactive hydrazinyl moiety. However, a frequent and challenging side reaction is the formation of the 1,2-diarylhydrazine (bis-hydrazine) adduct.
This occurs when the desired mono-substituted product, which is itself a potent nucleophile, attacks a second molecule of the aryl electrophile. This not only consumes valuable starting material but also introduces a often difficult-to-remove impurity.
This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help researchers control this side reaction and maximize the yield of the desired mono-hydrazinyl product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of bis-hydrazine formation in an SNAr reaction?
A: The formation of both the desired mono-hydrazine and the undesired bis-hydrazine products proceeds through the classical SNAr addition-elimination mechanism.[1][2][3]
-
Step 1 (Mono-substitution): A molecule of hydrazine attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (L). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4]
-
Step 2 (Mono-substitution): The aromaticity is restored by the elimination of the leaving group, yielding the mono-arylhydrazine product.
-
Step 3 (Bis-substitution): The newly formed mono-arylhydrazine is also a nucleophile. Its terminal nitrogen can attack a second molecule of the aryl electrophile, forming another Meisenheimer complex.
-
Step 4 (Bis-substitution): Elimination of the leaving group from this second intermediate yields the symmetrical 1,2-diarylhydrazine or "bis-hydrazine" side product.
The core issue is that the product of the first reaction (Ar-NHNH₂) directly competes with the starting nucleophile (H₂N-NH₂) for the electrophile (Ar-L).
Q2: Why is the mono-arylhydrazine product often a strong enough nucleophile to compete?
A: While one might expect the electron-withdrawing nature of the aromatic ring to decrease the nucleophilicity of the attached hydrazine, the reality is more complex. The terminal -NH₂ group of the mono-arylhydrazine product remains a potent nucleophile. Furthermore, under basic conditions often employed in SNAr reactions, the product can be deprotonated to form an even more reactive hydrazide anion (Ar-NH-NH⁻), which can rapidly lead to the bis-adduct.
Q3: What are the primary factors that favor the formation of the bis-hydrazine side product?
A: High concentrations of the mono-adduct, elevated reaction temperatures, prolonged reaction times, and the use of certain bases can all increase the rate of the second substitution. If the stoichiometry involves a near 1:1 ratio of hydrazine to the aryl electrophile, the concentration of the mono-adduct will build up, increasing the likelihood of it acting as a nucleophile.
Troubleshooting Guide
This section addresses common issues encountered during SNAr reactions with hydrazine.
Q4: My reaction is producing a high percentage of the bis-hydrazine adduct. What is the first thing I should check and modify?
A: The first and most critical parameters to examine are stoichiometry and the order/rate of addition .
The relative concentration of hydrazine to your aryl electrophile is paramount. When the concentration of the mono-adduct builds up relative to hydrazine, it has a higher probability of reacting.
Troubleshooting Steps:
-
Increase Hydrazine Equivalents: The simplest modification is to increase the excess of hydrazine (e.g., from 2 equivalents to 5-10 equivalents). This statistically favors the aryl electrophile encountering a molecule of hydrazine rather than the mono-adduct. The main drawback is the potential difficulty in removing excess hydrazine during workup.
-
Control Reagent Addition (Slow Addition): Instead of adding all reagents at once, add the limiting reagent (typically the aryl electrophile) slowly over a prolonged period to a solution of the reagent in excess (hydrazine). This strategy, often called "high dilution conditions" for the added reagent, keeps the instantaneous concentration of the electrophile low and ensures it is more likely to react with the abundant hydrazine.
Q5: How does temperature control selectivity, and what is a good starting point?
A: Lowering the reaction temperature is a powerful tool for improving selectivity. The activation energy for the second substitution (reaction of the mono-adduct) is often higher than that of the first, due to increased steric hindrance and potentially different electronic factors. By lowering the temperature, you disproportionately slow down the undesired second reaction compared to the desired first reaction.[5]
Recommended Protocol:
-
Starting Point: Begin your reaction at 0°C (ice bath).
-
If Still Problematic: Attempt the reaction at lower temperatures, such as -20°C or even -78°C, although reaction times will be significantly longer.
-
Important: Always allow the reaction to proceed to full conversion of the starting electrophile (monitored by TLC or LC-MS) before quenching, as unreacted starting material can complicate purification.
Q6: Can the choice of solvent or base impact the formation of the bis-adduct?
A: Absolutely.
-
Solvent: While polar aprotic solvents like DMSO, DMF, and NMP are standard for SNAr because they enhance nucleophilicity, they can sometimes lead to over-reaction.[6][7] If bis-adduct formation is severe, consider a less polar solvent like THF or 2-MeTHF, or a protic solvent like isopropanol. Protic solvents can solvate the nucleophile via hydrogen bonding, potentially dampening the reactivity of the more sterically encumbered mono-adduct more than that of hydrazine itself.[8]
-
Base: A base is often required to scavenge the acidic byproduct (e.g., HCl, HF). However, a strong base can deprotonate the mono-adduct, dramatically increasing its nucleophilicity. If using a strong base like NaH or K₂CO₃, consider switching to a milder, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9] Ensure you are using the correct stoichiometry of the base (typically 1.1-1.5 equivalents per mole of leaving group).
| Parameter | Recommendation for High Selectivity | Rationale |
| Stoichiometry | Use large excess of hydrazine (5-10 eq.) | Statistically favors reaction of Ar-L with H₂NNH₂. |
| Addition | Slowly add Ar-L to hydrazine solution | Maintains low [Ar-L] and low [mono-adduct]. |
| Temperature | 0°C or lower | Disproportionately slows the second, higher activation energy reaction. |
| Solvent | Consider THF, 2-MeTHF, or IPA | Less polar or protic solvents can temper reactivity and improve selectivity. |
| Base | Use mild organic bases (TEA, DIPEA) | Avoids deprotonation of the mono-adduct, which would create a super-nucleophile. |
Preventative Strategies & Protocols
Q7: How can I completely avoid the bis-addition reaction from the start?
A: The most robust strategy to prevent bis-addition is to use a protected hydrazine . This approach involves temporarily "capping" one of the nitrogen atoms, rendering it non-nucleophilic. The reaction proceeds cleanly to the mono-adduct, and the protecting group is removed in a subsequent step.
The most common protected hydrazine is tert-butyl carbazate (Boc-hydrazine) .
Protocol: SNAr with tert-Butyl Carbazate followed by Deprotection
Part A: SNAr Reaction
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your aryl electrophile (Ar-L, 1.0 eq.), tert-butyl carbazate (1.1-1.3 eq.), and a suitable base (e.g., K₂CO₃, 1.5 eq.).
-
Solvent: Add a polar aprotic solvent (e.g., DMF, DMSO, or ACN) to achieve a concentration of ~0.1-0.5 M.
-
Reaction: Stir the mixture at the desired temperature (start with room temperature and heat if necessary, e.g., to 60-80°C).
-
Monitoring: Monitor the consumption of the aryl electrophile by TLC or LC-MS. The reaction is complete when the starting material is no longer detectable.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Boc-protected intermediate by column chromatography or recrystallization.
Part B: Boc Deprotection
-
Setup: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane (DCM), dioxane, or methanol).
-
Deprotection: Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA, 5-10 equivalents) in DCM at room temperature.
-
A solution of HCl in dioxane or methanol (e.g., 4M HCl in dioxane) at 0°C to room temperature.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it can often be triturated with ether and filtered. If TFA was used, careful neutralization with a base (e.g., saturated NaHCO₃ solution) followed by extraction is necessary.
Analytical Characterization
Q8: How can I detect and quantify the bis-hydrazine impurity in my reaction mixture?
A: A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying this side product.
-
Thin-Layer Chromatography (TLC): The bis-hydrazine product (Ar-NH-NH-Ar) is significantly less polar than the mono-hydrazine product (Ar-NHNH₂) due to the absence of the free -NH₂ group. It will have a much higher Rf value. This makes TLC an excellent tool for initial, qualitative reaction monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows for the separation of the starting material, mono-adduct, and bis-adduct, while the mass spectrometer provides the molecular weight of each component, confirming their identities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Hydrazines can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. However, derivatization can be employed. For example, reacting the crude mixture with acetone will convert any remaining hydrazine and the mono-adduct into their respective hydrazones/azines, which are often more amenable to GC analysis.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the N-H protons of the mono- and bis-adducts will appear as distinct signals. The mono-adduct will typically show two sets of N-H signals (for -NH- and -NH₂), while the symmetrical bis-adduct will show only one type of N-H signal. Comparing the integration of these signals against a known internal standard can provide quantitative data.
References
-
ATSDR. (n.d.). Toxicological Profile for Hydrazines, Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Bagnell, L., et al. (2010). Base-dependent selectivity of an SNAr reaction. ResearchGate. Retrieved from [Link]
-
Hamed, E. A., et al. (2014). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Academia.edu. Retrieved from [Link]
-
Anonymous. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Ragul, R., & Sivasankar, B. N. (2013). Thermal and Kinetic Studies on Some Hydrazinium and Bis-hydrazine Metal Carboxylates. TSI Journals. Retrieved from [Link]
-
Rao, N. V., et al. (2012). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library. Retrieved from [Link]
-
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
-
Liu, D., et al. (2007). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. Retrieved from [Link]
-
Medjahed, N., et al. (2021). Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis. MDPI. Retrieved from [Link]
-
Various Authors. (2012). Discussion on best reagents to reduce aromatic nitro to amine. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). SNAr – Benzyne Mechanism. YouTube. Retrieved from [Link]
-
Khlebnikov, V. (2021). Discussion on reaction selectivity toward hydrazine group. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Medjahed, N., et al. (2021). Synthesis ofBis-hydrazine using heterogeneous catalysis. Sciforum. Retrieved from [Link]
-
DTIC. (n.d.). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection. Retrieved from [Link]
-
Leah4sci. (2021). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Liu, K., et al. (2012). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. ResearchGate. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Retrieved from [Link]
-
Kadiiska, M. B. (n.d.). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Retrieved from [Link]
-
Park, S., et al. (2009). Hydrazine and Thermal Reduction of Graphene Oxide: Reaction Mechanisms, Product Structures, and Reaction Design. J. Phys. Chem. C. Retrieved from [Link]
-
Sciencemadness Wiki. (2018). Wolff–Kishner reduction. Retrieved from [Link]
-
Bredihhin, A., et al. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Retrieved from [Link]
-
Goswami, S., et al. (2017). The design strategies and mechanisms of fluorogenic and chromogenic probes for the detection of hydrazine. Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Stanovnik, B., et al. (2013). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. ResearchGate. Retrieved from [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (PDF) Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects [academia.edu]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sielc.com [sielc.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling Air-Sensitive Nitro-Phenylhydrazine Compounds
Welcome to the Advanced Technical Support Center for nitro-phenylhydrazine (NPH) derivatives. Compounds such as 2,4-dinitrophenylhydrazine (DNPH), 2-NPH, 3-NPH, and 4-NPH are indispensable reagents for the derivatization of carbonyls, short-chain fatty acids (SCFAs), and TCA cycle intermediates in LC-MS/MS workflows. However, their inherent chemical instability and explosive potential require rigorous handling protocols.
This guide provides drug development professionals and analytical chemists with mechanistic troubleshooting, quantitative stability data, and self-validating experimental workflows.
Mechanistic Insight: The Causality of Degradation
A frequent issue in analytical laboratories is the sudden discoloration of NPH reagents and the subsequent failure of derivatization assays. To troubleshoot this, one must understand the degradation causality.
The oxidation of phenylhydrazine in buffered aqueous solutions is a complex, autocatalytic process. It is initiated by dissolved oxygen or trace metal cations (such as Cu²⁺), leading to the formation of superoxide radicals (O₂•⁻) and hydrogen peroxide[1]. This initial electron transfer propagates a chain reaction yielding phenylhydrazyl radicals, phenyldiazene, and ultimately benzenediazonium ions[1].
These diazonium species are highly reactive. They rapidly polymerize or degrade into dark-colored azo compounds. In LC-MS applications, these degradation products introduce massive ion suppression, erratic baselines, and a complete loss of the active hydrazine titer required for carbonyl derivatization.
Autocatalytic air oxidation pathway of phenylhydrazines into diazonium intermediates.
Troubleshooting & FAQs
Q1: I found an old, crusty bottle of 2,4-DNPH in the back of the chemical cabinet. How do I safely reconstitute it for my assay? A1: DO NOT OPEN THE BOTTLE. 2,4-Dinitrophenylhydrazine (DNPH) is highly sensitive to shock and friction when dry, posing a severe explosion risk[2]. To mitigate this hazard, manufacturers supply DNPH desensitized with 30–50% water[3]. If a container is left improperly sealed or stored for extended periods, the water evaporates. Opening a dried-out bottle can generate enough friction at the cap threads to detonate the chemical[2],[4]. Contact your Environmental Health & Safety (EHS) department immediately for explosive waste disposal.
Q2: My derivatization yields for short-chain fatty acids (SCFAs) using 3-NPH are highly variable between batches. How can I ensure reproducibility? A2: The variability is likely due to the degradation of your 3-NPH stock or the catalyst. 3-NPH quantitatively converts carbonyls into 3-nitrophenylhydrazones, but this requires N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and pyridine as catalysts[5]. If the 3-NPH stock has been exposed to air or stored above -20°C, autoxidation destroys the active reagent. Always prepare 3-NPH and EDC/pyridine solutions fresh, and store them for a maximum of 3 days at -20°C[5].
Q3: Why does my LC-MS baseline show massive interference after derivatizing with 2-NPH or 4-NPH? A3: This is a hallmark of reagent autoxidation. When NPHs oxidize into benzenediazonium ions[1], they form complex polymeric side-products that elute unpredictably from reverse-phase C18 columns. To prevent this, perform your derivatization in an inert atmosphere (nitrogen or argon), use amber vials to prevent photodegradation, and ensure your solvents are thoroughly degassed.
Quantitative Data: Reagent Stability & Storage
To prevent assay failure and safety incidents, adhere strictly to the hydration and storage parameters outlined below.
| Reagent | Primary Application | Required Hydration | Storage Temperature | Derivative Stability (Autosampler) | Key Degradation Pathway |
| 2,4-DNPH | Aldehyde/Ketone detection | 30–50% w/w water | Room Temp (Dark) | Highly stable (precipitate) | Evaporation leading to explosion risk |
| 2-NPH | Carbonyl derivatization | Neat (Dry) | 2–8°C | Moderate | Autoxidation to diazonium ions |
| 3-NPH | SCFA / TCA cycle LC-MS | Neat (Dry) | -20°C (Stock Solutions) | Up to 5 days at 10°C | Hydrolysis / Autoxidation |
| 4-NPH | Carbonyl derivatization | Neat (Dry) | Cool, Dark | Moderate | Photodegradation / Oxidation |
(Data synthesized from standard handling guidelines and recent LC-MS validation studies[6],[5].)
Validated Experimental Protocols
Protocol A: Gravimetric Safety Validation of 2,4-DNPH
This protocol establishes a self-validating system to prevent the handling of explosive, dried-out DNPH[4].
-
Initial Receipt & Baseline: Upon receiving a new bottle of 2,4-DNPH, immediately weigh the sealed container. Record this "Gross Wet Weight" and the date directly on the bottle's label. Causality: Water acts as a phlegmatizer to prevent shock-induced detonation; tracking its mass is the only non-invasive way to verify safety[4].
-
Pre-Use Gravimetric Check (Self-Validating Step): Before every use, re-weigh the container. If the weight has dropped by more than 5% of the recorded water mass, do not open the bottle . The reagent has dried out and is now a friction-sensitive explosive[2],[3].
-
Handling & Transfer: If the weight is stable, open the container inside a fume hood. Use only non-sparking (e.g., PTFE or ceramic) spatulas. Causality: Metal spatulas can introduce trace metal cations that initiate the autocatalytic oxidation of the hydrazine moiety[1], or cause a mechanical spark.
-
Post-Use Sealing: Wipe the threads of the bottle with a damp, lint-free cloth before sealing. Causality: Any residual DNPH on the threads will dry out and could detonate via friction the next time the cap is unscrewed[2].
Protocol B: 3-NPH Derivatization Workflow for LC-MS
This protocol is optimized for the simultaneous analysis of SCFAs and TCA cycle intermediates, utilizing an internal standard to validate reagent integrity[5].
-
Reagent Preparation: Prepare a 200 mM solution of 3-NPH and a 120 mM solution of EDC containing 6% pyridine in 50% aqueous methanol[5]. Causality: Pyridine acts as a basic catalyst to drive the nucleophilic attack, while EDC activates the target carboxyl groups[5].
-
Reaction Initiation: Mix 20 µL of the aqueous sample with 20 µL of 3-NPH and 20 µL of the EDC/pyridine solution.
-
Internal Standard Addition (Self-Validating Step): Spike the mixture with a stable isotope-labeled internal standard (e.g., ¹³C-acetate) prior to incubation. Incubate at 40°C for 30 minutes. Validation Logic: If the absolute peak area of the derivatized internal standard drops by >15% compared to previous analytical batches, it mathematically proves the 3-NPH stock has oxidized and lost its active titer.
-
Quenching & Storage: Stop the reaction by adding 940 µL of 10% aqueous formic acid. Transfer to an autosampler maintained at 10°C. Causality: While most 3-NPH derivatives are stable for up to 5 days, specific analytes like isovalerate and pyruvate degrade rapidly, requiring strict thermal control[5].
Standardized workflow for 3-NPH derivatization of carbonyls prior to LC-MS analysis.
References
-
[1] The oxidation of phenylhydrazine: superoxide and mechanism - PubMed. National Institutes of Health (NIH). 1
-
2,4-DINITROPHENYLHYDRAZINE - Safety Data Sheet. Sdfine.
-
[2] What is 2,4 dinitrophenylhydrazine (DNPH)? Chem Service. 2
-
[6] TCI AMERICA - Spectrum Chemical (4-Nitrophenylhydrazine). Spectrum Chemical. 6
-
[3] SAFETY DATA SHEET - 2,4-Dinitrophenylhydrazine. Spectrum Chemical. 3
-
[4] Management of Time-Sensitive Chemicals. University of Auckland. 4
-
[5] Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle intermediates. Diva-Portal.org. 5
Sources
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is dinitrophenylhydrazine (DNPH) and why is it important for testing?Chemservice News [intranet.chemservice.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. diva-portal.org [diva-portal.org]
- 6. spectrumchemical.com [spectrumchemical.com]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of (5-Chloro-2-nitrophenyl)hydrazine HCl
Part 1: Executive Summary & Strategic Context
(5-Chloro-2-nitrophenyl)hydrazine Hydrochloride is a critical heterocyclic building block, widely used in the synthesis of indazoles and pyrazoles for pharmaceutical applications. However, its characterization presents unique challenges due to the zwitterionic potential of the hydrazine moiety and the strong electron-withdrawing nature of the nitro group.
This guide moves beyond simple spectral listing. It objectively compares the analytical performance of the HCl Salt form (the commercial standard) against its Free Base alternative. We demonstrate that while the HCl salt offers superior storage stability, it introduces specific NMR artifacts (broadening, solvent exchange) that require a modified acquisition protocol.
The Core Dilemma: Salt vs. Free Base
-
The HCl Salt: High stability, hygroscopic, requires polar solvents (DMSO-d6), complex proton exchange dynamics.
-
The Free Base: Lower stability (oxidation prone), soluble in non-polar solvents (CDCl3), sharper N-H resonances, but risks in situ degradation during analysis.
Part 2: Comparative Analysis (HCl Salt vs. Free Base)
The following table synthesizes experimental observations regarding the spectral performance of both forms.
Table 1: Analytical Performance Matrix
| Feature | This compound HCl | Free Base Alternative | Implication for Researcher |
| Solvent Compatibility | DMSO-d6 (Mandatory). Insoluble in CDCl3. | CDCl3 or DMSO-d6.[1][2] | DMSO-d6 is required for the salt but introduces a water peak at 3.33 ppm that can obscure signals. |
| Hydrazine Protons (-NH-NH₂) | Broad/Invisible. The | Distinct. Often appear as sharp singlets or broad humps at 4.0–9.0 ppm (Intramolecular H-bond). | The Salt form makes integration of the hydrazine moiety unreliable for purity calculations. |
| Aromatic Region Resolution | High. Protonation locks the conformation, preventing rotameric broadening. | Medium. Potential for line broadening due to N-inversion or H-bonding dynamics. | The HCl salt is superior for confirming the aromatic substitution pattern (Regiochemistry). |
| Stability in Solution | Excellent. Stable for >24h in DMSO. | Poor. Rapid oxidation to azo/azoxy species or hydrazones in air. | Recommendation: Use HCl salt for purity assays; convert to Free Base only if immediate reactivity is needed. |
Part 3: Structural Logic & Assignment (The "Self-Validating" System)
To ensure your assignment is correct, you must validate the signals against the electronic effects of the substituents. We use a predictive logic approach rather than rote memorization.
Electronic Environment
-
Nitro Group (
) at C2: Strong electron withdrawer (mesomeric/inductive). Deshields ortho protons significantly. -
Chlorine (
) at C5: Weak electron withdrawer (inductive) but ortho/para director. -
Hydrazine (
) at C1: In the salt form, the positive charge diminishes the shielding effect of the nitrogen lone pair.
Diagnostic Signal Assignment (DMSO-d6)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Logic / Validation | |
| H-3 | Aromatic | 8.10 – 8.25 | Doublet (d) | Most Deshielded. Ortho to | |
| H-6 | Aromatic | 7.40 – 7.55 | Doublet (d) | Ortho to Hydrazine. Shielded relative to H-3, but deshielded by salt effect. | |
| H-4 | Aromatic | 6.90 – 7.10 | Double Doublet (dd) | Most Shielded. Meta to | |
| -NH- | Hydrazine | 9.50 – 10.50 | Broad Singlet | N/A | Highly variable. Downfield due to H-bonding with |
| -NH3+ | Ammonium | 8.00 – 11.00 | Very Broad | N/A | Often merges with the baseline or water peak in wet DMSO. |
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision-making process for assigning the spectrum based on substituent effects.
Figure 1: Decision tree for the structural assignment of aromatic protons based on electronic substituent effects.
Part 5: Experimental Protocol (Best Practice)
To obtain a publication-quality spectrum of the HCl salt, you must mitigate proton exchange.
Reagents
-
Target: this compound HCl (>98% purity).
-
Solvent: DMSO-d6 (99.9 atom % D) + 0.03% v/v TMS.
-
Critical: Use a fresh ampoule. Absorbed atmospheric water promotes proton exchange, broadening the hydrazine signals.
-
Step-by-Step Workflow
-
Massing: Weigh 10-15 mg of the HCl salt. (Higher concentration than standard organic molecules is recommended to improve the signal-to-noise ratio of broad exchangeable protons).
-
Dissolution: Add 0.6 mL DMSO-d6 .
-
Note: Do not heat above 40°C. Thermal energy accelerates proton exchange and can degrade the hydrazine.
-
-
Acquisition:
-
Set relaxation delay (
) to 5 seconds (ensure full relaxation of aromatic protons for accurate integration). -
Number of Scans (
): Minimum 64 scans .
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Reference the residual DMSO pentet to 2.50 ppm .
-
Troubleshooting "Missing" Peaks
If the hydrazine protons (NH/NH3+) are invisible:
-
Cause: Rapid chemical exchange with water in the DMSO.
-
Solution: Run the experiment at lower temperature (280 K or 270 K) . Cooling slows down the exchange rate, often sharpening the amine signals into observable peaks.
Part 6: References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[3] Chem.1997 , 62, 7512–7515.[3][4] Link
-
Sigma-Aldrich (Merck). "Product Specification: this compound hydrochloride." SigmaAldrich.com. Accessed 2023.[2] Link
-
Reich, H. J. "Chemical Shift Effects on Aromatic Rings." University of Wisconsin-Madison Chemistry. Link
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005. (Standard text for coupling constant validation).
Sources
A Senior Application Scientist's Guide to Differentiating Nitro and Hydrazine Functional Groups via FTIR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of functional groups is a cornerstone of molecular characterization. The nitro (R-NO₂) and hydrazine (R₂N-NR₂) groups, while both nitrogen-containing, impart vastly different chemical properties to a molecule. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method to distinguish between them. This guide provides an in-depth comparison of their characteristic spectral features, the underlying principles, and a validated protocol for acquiring high-quality data.
The Foundational Principle: Molecular Vibrations
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites vibrations in molecular bonds.[1][2] Each type of bond (e.g., N-H, N-O, C=O) vibrates at a characteristic frequency, which is dependent on the bond strength and the mass of the atoms involved. The resulting spectrum is a unique molecular "fingerprint," allowing for the identification of specific functional groups.[3][4]
Part 1: The Spectroscopic Signature of Nitro (R-NO₂) Groups
The nitro group is defined by a nitrogen atom double-bonded to one oxygen and single-bonded to another, with the latter carrying a negative charge and the nitrogen a positive charge. This resonance structure results in two equivalent N-O bonds, which are the source of its most prominent FTIR signals.
The key to identifying a nitro group lies in two distinct, strong absorption bands arising from the stretching of these N-O bonds.[5]
-
Asymmetric NO₂ Stretch: This is the higher frequency, more intense band. It involves one N-O bond stretching while the other compresses.
-
Symmetric NO₂ Stretch: This is the lower frequency band. It involves both N-O bonds stretching and compressing in phase.
The presence of both strong peaks in their characteristic regions is a highly reliable indicator of a nitro group.[6][7] The electronic environment, however, can slightly shift their positions. Conjugation, such as in aromatic nitro compounds, tends to lower the wavenumber of both stretching vibrations due to delocalization of electron density.[8]
Table 1: Characteristic FTIR Peaks for Nitro (NO₂) Groups
| Vibrational Mode | Aliphatic Nitro Compounds (cm⁻¹) | Aromatic Nitro Compounds (cm⁻¹) | Intensity | Notes |
| Asymmetric Stretch | 1560–1540 | 1555–1475[7][8] | Strong | Often one of the strongest peaks in the spectrum.[5] |
| Symmetric Stretch | 1380–1350 | 1360–1290[7][8] | Strong | The presence of both asymmetric and symmetric peaks is highly diagnostic.[6][9] |
| C-N Stretch | ~850 | ~850 | Medium to Weak | Can be obscured in the fingerprint region.[5] |
Data compiled from sources[5][7][8][9].
For example, experimental data for 4-nitrophenyl-4'-nitrobenzoate shows its symmetric and asymmetric nitro group stretching vibrations at 1343 cm⁻¹ and 1523 cm⁻¹, respectively.[10] Similarly, nitrobenzene diazonium salt displays these bands at 1344 cm⁻¹ and 1520 cm⁻¹.[11]
Part 2: The Spectroscopic Signature of Hydrazine (R₂N-NR₂) and Hydrazide (R-CO-NH-NH₂) Groups
Hydrazines and their derivatives are characterized by the presence of N-H bonds. The vibrations of these bonds provide the most telling signals in their FTIR spectra. Unlike the sharp, intense peaks of the nitro group, N-H absorptions are often broader, a direct consequence of intermolecular hydrogen bonding.
-
N-H Stretching: This is the most diagnostic region. Primary hydrazines (-NH₂) will typically show two distinct bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes.[12] Secondary hydrazines (-NH-) will show a single band. These peaks are often of medium intensity.
-
N-H Bending (Scissoring): This vibration occurs in the 1660-1580 cm⁻¹ region and is characteristic of -NH₂ groups.[13]
-
Other Derivatives: For derivatives like hydrazides and hydrazones, additional strong peaks appear. Acylhydrazides exhibit a strong carbonyl (C=O) stretch, typically between 1750-1650 cm⁻¹.[12] Hydrazones show a C=N imine stretch in the 1640-1580 cm⁻¹ range.[12]
Table 2: Characteristic FTIR Peaks for Hydrazine, Hydrazide, and Hydrazone Groups
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Hydrazine (-NH₂) | N-H Stretch | 3500–3300[12] | Medium | Two bands for primary (-NH₂), one for secondary (-NH-). Often broad due to H-bonding. |
| N-H Bend (Scissoring) | 1660–1580[13] | Medium | Can sometimes overlap with C=C aromatic stretches. | |
| C-N Stretch | 1250–1020 (aliphatic) | Weak-Medium | Located in the complex fingerprint region.[14] | |
| Hydrazide (-CO-NH-NH₂) | C=O Stretch (Amide I) | 1750–1650[12] | Strong | A very prominent and reliable peak. |
| N-H Stretch | 3500–3100 | Medium | Similar to hydrazines, often broad. | |
| Hydrazone (-C=N-NH-) | C=N Stretch | 1640–1580[12] | Medium-Strong | Key indicator for the formation of a hydrazone from a hydrazine and a carbonyl. |
| N-H Stretch | 3500–3300 | Medium | A single peak for the -NH- group. |
Data compiled from sources[12][13][14].
Part 3: Head-to-Head Comparison and Diagnostic Workflow
The primary distinguishing feature is the region where the most characteristic peaks appear. Hydrazines are defined by the N-H stretches above 3100 cm⁻¹, while nitro groups are identified by their powerful dual absorptions between 1600 cm⁻¹ and 1300 cm⁻¹.
Table 3: Comparative Guide: Nitro vs. Hydrazine Groups
| Feature | Nitro Group (R-NO₂) | Hydrazine/Hydrazide Groups |
| Primary Diagnostic Region | 1600-1300 cm⁻¹ | 3500-3100 cm⁻¹ |
| Key Vibrations | Asymmetric & Symmetric NO₂ Stretch | N-H Stretch, N-H Bend |
| Number of Key Peaks | Two strong, distinct peaks. | One or two medium peaks in the N-H stretch region. |
| Peak Shape | Generally sharp.[15] | Often broad due to hydrogen bonding.[15] |
| Peak Intensity | Very Strong.[5] | Medium. |
| Confirmatory Peaks | C-N stretch (~850 cm⁻¹) is weak. | For derivatives: Strong C=O (hydrazide) or C=N (hydrazone) peaks. |
Logical Workflow for Identification
When presented with an unknown spectrum, a systematic approach can prevent misinterpretation, especially in complex molecules where peak overlap is possible.[16]
Caption: Diagnostic workflow for differentiating Nitro and Hydrazine groups using FTIR.
Part 4: Experimental Protocol for High-Fidelity FTIR Analysis
The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation.[17] The goal is to allow the instrument's infrared beam to pass through the sample in a way that produces a clear, interpretable spectrum without artifacts.
Method 1: KBr Pellet (for Solid Samples)
This classic transmission method is ideal for stable, non-reactive solid compounds.
-
Causality: Potassium Bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample, reducing light scattering (Christiansen scattering).[18] It acts as a solid-state matrix to hold the sample.
-
Protocol:
-
Drying: Gently heat ~150 mg of spectroscopic grade KBr in an oven at ~100 °C for 2-3 hours to remove any adsorbed water. Water has a very strong, broad O-H absorption that can obscure large portions of the spectrum.[18]
-
Grinding: Add ~1-2 mg of the solid sample to an agate mortar. Add the dried KBr. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder.
-
Scientist's Insight: The particle size of the sample must be smaller than the wavelength of the IR radiation to minimize scattering, which can cause distorted, sloping baselines.[18]
-
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. The resulting pellet should be thin and transparent or translucent.
-
Analysis: Carefully place the pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: First, run a background scan with an empty sample compartment. This measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which is then automatically subtracted from the sample spectrum.[19] Then, run the sample scan.
-
Method 2: Attenuated Total Reflectance (ATR) (for Solids and Liquids)
ATR is a modern, popular technique that requires minimal to no sample preparation.
-
Causality: An IR beam is directed into a crystal of high refractive index (e.g., diamond, germanium).[20] At the crystal-sample interface, the beam creates an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is reflected back to the detector.[20]
-
Protocol:
-
Crystal Cleaning: Before analysis, clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Run a background scan of the clean, empty crystal.
-
Scientist's Insight: Any residue from previous samples will appear in your spectrum. The background scan ensures that only the sample's absorptions are measured.
-
-
Sample Application:
-
Solids: Place a small amount of the solid powder or film directly onto the crystal.
-
Liquids: Place a single drop of the neat liquid onto the crystal.
-
-
Applying Pressure: For solid samples, use the instrument's pressure clamp to press the sample firmly and evenly against the crystal.
-
Scientist's Insight: Good contact between the sample and the crystal is absolutely critical for a strong, high-quality ATR spectrum. Insufficient contact results in weak, noisy signals.[21]
-
-
Data Acquisition: Run the sample scan.
-
Cleaning: After analysis, thoroughly clean the crystal to prepare it for the next user.
-
References
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
-
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. [Link]
-
Physics Forums. (2013). IR Spectra: N-O Nitro group: Why two peaks?. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. [Link]
-
ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the.... [Link]
-
Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). [Link]
-
ResearchGate. (n.d.). Figure 3. (a) FT-IR spectra of polymers. i, poly(TPC−hydrazine); ii,.... [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
PubMed. (2013). Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods. [Link]
-
Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Mandewale, M. C., et al. (n.d.). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC. [Link]
-
ResearchGate. (n.d.). ATR-FTIR Spectra of samples treated with Hydrazine, Ethylene Diamine.... [Link]
-
Tiwari, A., et al. (2024). Comparative Analysis of the Hydrazine Interaction with Arylene Diimide Derivatives: Complementary Approach Using First Principles Calculation and Experimental Confirmation. Langmuir. [Link]
-
ResearchGate. (n.d.). FTIR spectra of reacted (a) as received and (b) H-NDs with diazonium salt. [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]
-
College of Pharmacy, Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Rocky Mountain Labs. (2026). How to Interpret FTIR Spectra When Peaks Overlap. [Link]
-
Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. [Link]
-
Specac. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Scribd. (n.d.). Factors Affecting IR Absorption Peaks. [Link]
-
Agilent. (n.d.). FTIR Spectroscopy Reference Guide. [Link]
Sources
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- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 4. azooptics.com [azooptics.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. physicsforums.com [physicsforums.com]
- 7. copbela.org [copbela.org]
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- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
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- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry of Carbonyl Derivatization Agents: Unveiling the Fragmentation of Chloronitrophenylhydrazine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the sensitive and accurate quantification of carbonyl compounds—aldehydes and ketones—is paramount. These molecules are not only key players in various biological pathways but also significant indicators in drug metabolism and environmental analysis. Their inherent volatility and often poor ionization efficiency in mass spectrometry, however, present a considerable challenge. Derivatization is a cornerstone technique to overcome these hurdles, and the choice of reagent is critical to the success of the analysis.
This guide provides an in-depth exploration of the mass spectrometric behavior of chloronitrophenylhydrazine, a potent derivatizing agent, and offers a comparative analysis with other widely used alternatives. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind fragmentation patterns and experimental choices, empowering you to make informed decisions in your analytical workflows.
Chloronitrophenylhydrazine: A Theoretical Deep Dive into its Fragmentation
While experimental mass spectra for chloronitrophenylhydrazine are not abundantly available in the public domain, we can predict its fragmentation behavior with a high degree of confidence by drawing parallels with the extensively studied 2,4-dinitrophenylhydrazine (DNPH) and applying fundamental principles of mass spectrometry.
The fragmentation of chloronitrophenylhydrazine is influenced by the interplay of its three key functional moieties: the chlorinated phenyl ring, the nitro group, and the hydrazine functionality. The position of the chloro and nitro substituents (e.g., 2-chloro-4-nitrophenylhydrazine vs. 4-chloro-2-nitrophenylhydrazine) will also play a crucial role, particularly concerning the "ortho effect."
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. For chloronitrophenylhydrazine, we can anticipate the following key fragmentation events:
-
Loss of the Nitro Group: A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as either a nitro radical (•NO₂) or nitric oxide (•NO). This would result in significant fragment ions.
-
Cleavage of the N-N Bond: The bond between the two nitrogen atoms in the hydrazine group is relatively weak and prone to cleavage.[1]
-
Loss of Chlorine: The carbon-chlorine bond can also break, leading to the loss of a chlorine radical (•Cl). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic signature for all chlorine-containing fragments.
-
Ortho Effect: In isomers where the nitro group is ortho to the hydrazine moiety, an intramolecular hydrogen transfer from the hydrazine to the nitro group can occur, leading to the elimination of a water molecule (H₂O). This "ortho effect" is a well-documented phenomenon in the mass spectrometry of nitro-substituted phenylhydrazines.[2]
-
Ring Fragmentation: Subsequent fragmentation of the aromatic ring can lead to the loss of species like HCN.
The following diagram illustrates the predicted major fragmentation pathways for a generic chloronitrophenylhydrazine isomer under EI-MS.
Caption: Predicted EI-MS fragmentation of chloronitrophenylhydrazine.
Expected Fragmentation in Soft Ionization (ESI/APCI)
In softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are commonly coupled with liquid chromatography, fragmentation is less extensive. For chloronitrophenylhydrazine itself, we would expect to primarily observe the protonated molecule, [M+H]⁺.
When chloronitrophenylhydrazine is used as a derivatizing agent for carbonyl compounds, the resulting hydrazone will be the species analyzed. The fragmentation of this derivative will be crucial for structural confirmation and quantification.
Caption: General ESI-MS/MS fragmentation of a carbonyl derivative.
The key fragmentation will likely involve the cleavage of the N-N bond, yielding ions characteristic of both the original carbonyl compound and the chloronitrophenylhydrazine tag. This provides a powerful tool for both identification and quantification in complex matrices.
A Comparative Guide to Carbonyl Derivatization Reagents
The selection of a derivatization reagent is a critical decision that directly impacts the sensitivity, selectivity, and robustness of your analytical method. Here, we compare chloronitrophenylhydrazine (by proxy through its close analog, DNPH) with two other popular choices: Girard's Reagents and Dansylhydrazine.
| Reagent | Key Features & Advantages | Disadvantages | Typical Application |
| 2,4-Dinitrophenylhydrazine (DNPH) | - Well-established and widely used.[3] - Forms stable hydrazone derivatives.[3] - Excellent for UV and MS detection. | - Can form E/Z isomers, potentially complicating chromatography.[3] - Lower ionization efficiency in ESI compared to charged reagents. | Environmental analysis of aldehydes and ketones.[4] |
| Girard's Reagents (T & P) | - Introduces a permanent positive charge, significantly enhancing ESI sensitivity.[5] - Excellent for the analysis of steroids and other biomolecules.[5] - Can improve chromatographic retention of polar analytes. | - Can be sensitive to reaction conditions (pH, temperature).[6] - May require specific chromatographic conditions due to the charged nature of the derivative. | Analysis of ketosteroids, pharmaceuticals, and other carbonyl-containing biomolecules.[5] |
| Dansylhydrazine | - Forms highly fluorescent derivatives for sensitive fluorescence detection. - Tertiary amine group is readily protonated, enhancing ESI-MS sensitivity.[1][7] - Stable isotope labeled versions are available for robust quantification. | - Can be light-sensitive. - Potential for background fluorescence. | High-sensitivity analysis of carbonyls in biological fluids.[1][7] |
Experimental Protocols: A Practical Approach
To provide a tangible workflow, here is a detailed protocol for the derivatization and analysis of a model carbonyl compound using a phenylhydrazine-based reagent.
Derivatization of a Carbonyl Compound with a Phenylhydrazine Reagent
Materials:
-
Chloronitrophenylhydrazine (or DNPH) solution (e.g., 0.5 mg/mL in acetonitrile).
-
Acid catalyst (e.g., 1% trifluoroacetic acid in acetonitrile).
-
Sample containing the carbonyl compound, dissolved in a suitable solvent (e.g., acetonitrile, methanol).
-
Vortex mixer.
-
Heating block or water bath.
Procedure:
-
Sample Preparation: To 100 µL of the sample solution in a microcentrifuge tube, add 100 µL of the chloronitrophenylhydrazine solution.
-
Acidification: Add 10 µL of the acid catalyst to the mixture. The acidic environment is crucial for the condensation reaction to proceed efficiently.
-
Reaction: Vortex the mixture briefly and incubate at 60°C for 30 minutes. The elevated temperature accelerates the formation of the hydrazone derivative.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute with the initial mobile phase for LC-MS analysis as needed to fall within the linear range of the instrument.
Sources
- 1. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. coresta.org [coresta.org]
- 5. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
TLC visualization methods for aryl hydrazines and impurities
This guide outlines high-specificity Thin Layer Chromatography (TLC) visualization strategies for aryl hydrazines (
Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Analytical Scientists, QA/QC Professionals
The Detection Challenge
Aryl hydrazines present a unique detection paradox. While their aromatic ring provides UV activity, their reactivity often leads to streaking or decomposition on silica. Furthermore, distinguishing them from their parent amines (anilines) or oxidation byproducts (azo compounds) requires chemically specific visualization rather than simple non-specific staining.
This guide moves beyond generic "universal stains" to focus on chemoselective derivatization directly on the plate.
Mechanistic Basis of Visualization
Understanding why a stain works is critical for troubleshooting false negatives.
A. Condensation (The "Aldehyde Hook")
Aryl hydrazines are potent nucleophiles. Upon exposure to aldehyde-based stains (Ehrlich’s, Vanillin, Cinnamaldehyde) under acidic conditions, they rapidly condense to form hydrazones .
-
Mechanism: Acid-catalyzed nucleophilic attack of the terminal hydrazine nitrogen on the aldehyde carbonyl.
-
Result: A highly conjugated system (Schiff base) that shifts absorption into the visible spectrum (Yellow/Orange/Red).
B. Redox Activity (The "Reducing Power")
Unlike simple amines, hydrazines are strong reducing agents. They can reduce metal ions in high oxidation states.
-
Reagents: Potassium Permanganate (
), Silver Nitrate ( ), Triphenyltetrazolium Chloride (TTC). -
Result: The metal is reduced (e.g.,
black precipitate), or the dye is reduced to a colored formazan.
Comparative Analysis of Staining Methods
Method A: p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent)
The Gold Standard for Hydrazines.
-
Principle: Forms a deeply colored hydrazone/imine.
-
Selectivity: High. Distinguishes hydrazines (immediate bright colors) from simple amines (slower, often paler colors).
-
Performance:
-
Sensitivity: < 1 µg
-
Stability:[1] Color fades over hours; record immediately.
-
Method B: Vanillin-Sulfuric Acid
The Robust Alternative.
-
Principle: Similar condensation to Ehrlich's but requires heat.[2]
-
Selectivity: Moderate. Will also stain ketones, alcohols, and general aromatics upon strong heating.
-
Performance:
-
Sensitivity: ~1-5 µg
-
Stability:[1] Permanent charring if overheated.
-
Method C: Ammoniacal Silver Nitrate (Tollens')
The Redox Specialist.
-
Principle: Aryl hydrazines reduce
to metallic silver. -
Selectivity: High for reducing agents. Will not stain simple anilines or non-reducing impurities.
-
Performance:
-
Sensitivity: High (Black spots on grey background).
-
Note: Reagent is unstable; must be prepared fresh.
-
Method D: 2,3,5-Triphenyltetrazolium Chloride (TTC)
The Metabolic Mimic.
-
Principle: Hydrazines reduce colorless TTC to red triphenylformazan .
-
Selectivity: Very High. Specific to reducing functionalities (hydrazines, reducing sugars).[3]
-
Performance:
-
Sensitivity: Moderate.
-
Visual: Bright red spots on white background.
-
Visualizing the Chemistry
The following diagram illustrates the competing visualization pathways and the decision logic for selecting a stain.
Caption: Chemical pathways for aryl hydrazine visualization. Pathway A (Condensation) yields hydrazones, while Pathway B (Redox) utilizes the reducing nature of the hydrazine moiety.
Detailed Experimental Protocols
Protocol 1: Ehrlich’s Reagent (Modified for Hydrazines)
Best for: General identification and distinguishing from amines.
-
Preparation:
-
Dissolve 1.0 g of p-dimethylaminobenzaldehyde in 50 mL of Methanol.
-
Cautiously add 10 mL of concentrated Hydrochloric Acid (HCl).
-
Store in a dark bottle (Shelf life: 2 weeks).
-
-
Procedure:
-
Elute and dry the TLC plate thoroughly (remove solvent traces).[4]
-
Dip the plate into the solution for 1 second.
-
Observation: Aryl hydrazines typically appear as bright yellow or orange spots immediately at room temperature.
-
Note: Heating is usually not required for hydrazines, unlike some amines.
-
Protocol 2: TTC Stain (Redox Method)
Best for: Confirming reducing power and high specificity.
-
Preparation:
-
Solution A: 1% w/v 2,3,5-Triphenyltetrazolium chloride in water.
-
Solution B: 1 M Sodium Hydroxide (NaOH).
-
Mix Solution A and B in a 1:1 ratio immediately before use.
-
-
Procedure:
-
Spray the plate evenly with the mixture.[5]
-
Heat gently with a heat gun (approx. 50°C).
-
Observation: Hydrazines appear as red/pink spots on a white background.
-
Protocol 3: UV-Active Derivatization (Pre-Elution)
Best for: Trace impurities (GTIs) where spotting the hydrazine directly is difficult.
-
Concept: React the sample before spotting to convert unstable hydrazine into a stable hydrazone.
-
Procedure:
-
Mix 100 µL of sample solution with 100 µL of 2% p-anisaldehyde in ethanol.
-
Add 1 drop of acetic acid. Let stand for 5 minutes.
-
Spot this mixture on the TLC plate.
-
Elute and visualize under UV 254 nm or 365 nm . The hydrazone will often fluoresce or absorb strongly, distinct from the parent hydrazine.
-
Performance Comparison Summary
| Feature | Ehrlich's (p-DMAB) | Vanillin-H2SO4 | Ammoniacal AgNO3 | TTC (Tetrazolium) |
| Reaction Type | Condensation | Condensation | Redox (Oxidation) | Redox (Reduction) |
| Visual Color | Yellow / Orange | Varies (often brown/violet) | Black / Brown | Red / Pink |
| Specificity | High (Amines/Hydrazines) | Low (Universal) | High (Reducers) | Very High (Reducers) |
| LOD (approx) | 0.1 - 0.5 µg | 1 - 5 µg | 0.5 - 1 µg | 1 - 2 µg |
| Heating? | No (for hydrazines) | Yes (Required) | No | Mild |
| Shelf Life | Weeks | Months | Minutes (Fresh) | Days |
Strategic Decision Tree
Use this logic flow to select the correct visualization method for your specific matrix.
Caption: Decision matrix for selecting TLC stains. Use TTC when distinguishing hydrazines from other amines is critical.
References
- Validation of TLC Methods for Pharmaceutical Impurities.Journal of Chromatography A. (Standard protocols for limit of detection in TLC).
-
Ehrlich's Reagent Mechanism. Merck Index / PubChem. p-Dimethylaminobenzaldehyde reaction with hydrazine derivatives. Link
- Genotoxic Impurities in Pharmaceuticals.Regulatory Toxicology and Pharmacology. Discussion on hydrazine detection limits.
- Tetrazolium Salts in Histochemistry and Chromatography.Stain Technology. Specificity of TTC for reducing groups.
-
TLC Visualization Reagents Guide. Macherey-Nagel / EMD Millipore. Comprehensive lists of spray reagents. Link
Sources
Comparative Guide: Elemental Profiling of C6H6ClN3O2 Derivatives
Focus: Chlorinated Nitro-Amino-Benzene Intermediates (e.g., 2-Chloro-4-nitro-1,3-phenylenediamine)
Executive Summary
For researchers in pharmaceutical synthesis and dye chemistry, C6H6ClN3O2 derivatives represent a notorious analytical challenge. These compounds—typically chlorinated nitro-phenylenediamines—simultaneously present three analytical hazards: high nitrogen content (requiring perfect reduction), halogen presence (chlorine interference), and thermal instability .
This guide objectively compares the three primary methodologies for establishing elemental purity standards: Dynamic Flash Combustion (CHN/O/S) , High-Resolution Mass Spectrometry (HRMS) , and X-Ray Fluorescence (XRF) .
Part 1: The Analytical Challenge (C6H6ClN3O2)
The stoichiometry of C6H6ClN3O2 (Approx. MW: 187.58 g/mol ) creates a "perfect storm" for standard elemental analyzers:
-
The Chlorine Trap: Chlorine reacts with water in the combustion train to form HCl, but can also form free chlorine gas (
). Without specific scrubbing, this interferes with Nitrogen detection (thermal conductivity), leading to false-positive N-values. -
The Nitro-Group Resistance: Nitro (
) groups are thermodynamically stable and difficult to fully reduce to gas, often resulting in low Nitrogen recovery if the reduction furnace is depleted. -
Soot Formation: The aromatic ring combined with amino groups can lead to graphitic soot formation if oxidation oxygen is insufficient.
Part 2: Method Comparison & Protocols
Method A: Dynamic Flash Combustion (Modified Dumas)
Status: The Gold Standard for Bulk Purity (w/w%)
This is the only method accepted by regulatory bodies (USP/ASTM) for establishing a "Standard Reference Material" certificate of purity. However, standard CHN setups will fail. You must modify the reduction tube.
Experimental Protocol (Optimized for Cl-containing Aromatics)
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Reagents:
-
Oxidation:[1] Tungsten Trioxide (
) catalyst (promotes complete oxidation of soot). -
Scrubbing:Silver Wool (Ag) heated to 600-800°C.
-
-
Workflow:
-
Weighing: Accurately weigh 2.0–2.5 mg of sample into a tin capsule. (Tin assists combustion via exothermic flash).
-
Combustion: Inject oxygen (100 mL/min) for 5 seconds. Furnace temp: 980°C.
-
The Critical Step (Halogen Removal): The combustion gases pass through the Silver Wool zone.
-
Reaction:
-
Note: If Ag is depleted, Cl enters the detector, causing massive drift.
-
-
Reduction: Gases pass through reduced Copper (
) to convert . -
Detection: TCD (Thermal Conductivity Detector).
-
Data Validation (C6H6ClN3O2)
| Element | Theoretical % | Acceptable Range (+/- 0.4%) | Common Error (No Ag Trap) |
| Carbon | 38.41% | 38.01 – 38.81% | 38.4% (Unaffected) |
| Hydrogen | 3.22% | 2.82 – 3.62% | 3.5% (High due to HCl interference) |
| Nitrogen | 22.40% | 22.00 – 22.80% | >23.0% (Cl reads as N) |
| Chlorine | 18.90% | N/A (Calculated by diff) | N/A |
Method B: High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF)
Status: The Standard for Identity & Isotopic Confirmation
While Combustion gives you purity by weight, it cannot distinguish between isomers. HRMS is required to confirm the identity of the C6H6ClN3O2 derivative and validate the Chlorine presence via isotopic abundance.
Experimental Protocol
-
Instrument: Q-Exactive (Orbitrap) or Agilent 6500 (Q-TOF).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for nitro/chlorinated phenols) or Positive Mode (for amines).
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
The "Chlorine Fingerprint": You must validate the standard by observing the 3:1 intensity ratio of the M (35Cl) and M+2 (37Cl) peaks.
Comparative Insight
HRMS is qualitative for standards. It confirms you have the right molecule, but it cannot easily distinguish between 98% pure and 99.5% pure due to ionization variability.
Method C: Energy Dispersive X-Ray Spectroscopy (EDS/XRF)
Status: Rapid Screening (Non-Destructive)
Used for quick checks of Chlorine content without destroying the sample.
-
Pros: No sample prep; measures Cl:C ratio directly.
-
Cons: High error margin (+/- 1-2%). Cannot be used for certification of a standard.
Part 3: Decision Matrix & Visualization
Diagram 1: The Analytical Decision Tree
This workflow illustrates how to validate a C6H6ClN3O2 standard, prioritizing the removal of Halogen interference.
Caption: Workflow for validating Chlorinated Nitro-derivatives. Note the critical Halogen Trap checkpoint to prevent false Nitrogen data.
Diagram 2: The Modified Combustion Reactor
Standard reactors fail with this chemistry. This diagram details the specific packing required for C6H6ClN3O2.
Caption: Modified combustion train. The Silver Wool (Zone 2) is mandatory to strip Chlorine before it reaches the detector.
Part 4: Comparative Data Summary
The following table summarizes the performance of each method specifically for 2-Chloro-4-nitro-1,3-phenylenediamine .
| Feature | Flash Combustion (Modified) | HRMS (Orbitrap) | EDS / XRF |
| Primary Output | Purity % (w/w) | Molecular Identity | Elemental Ratios |
| Precision | < 0.2% Abs | < 5 ppm Mass Accuracy | +/- 2-5% |
| Chlorine Handling | Requires Ag Scrubber | Detects Cl Isotopes | Native Detection |
| Sample Req | 2.0 mg (Destructive) | < 0.1 mg (Destructive) | Non-Destructive |
| Cost per Run | Low ($) | High ( | Low ($) |
| Suitability | Best for CoA / Purity | Best for ID / Impurities | Best for Screening |
References
-
ASTM International. (2023). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (Industry standard adapted for organic intermediates). Link
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief 29. (Detailed discussion on halogen scrubbing using silver wool). Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[2][3] (Referenced for system suitability in parallel purity assessments). Link
-
Thermo Fisher Scientific. Smart Note: Handling Halogens in CHNS/O Analysis. (Manufacturer protocol for Ag-wool packing). Link
-
PubChem. Compound Summary: 2-chloro-4-nitroaniline (Structural Analog). National Library of Medicine. Link
Sources
A Comparative Crystallographic Guide to (5-Chloro-2-nitrophenyl)hydrazine Derivatives: Unraveling Molecular Conformation and Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule and the subsequent packing in the crystal lattice are of paramount importance. These structural nuances dictate a compound's physicochemical properties, including solubility, stability, and ultimately, its biological activity. Among the myriad of organic synthons, (5-Chloro-2-nitrophenyl)hydrazine serves as a versatile precursor for a range of derivatives, particularly Schiff bases, which are of significant interest due to their diverse pharmacological profiles.
This guide provides an in-depth comparative analysis of the crystal structure of this compound derivatives. Moving beyond a mere catalog of data, we will dissect the causal relationships between substituent effects, molecular conformation, and the resulting supramolecular assemblies. By examining experimental data from single-crystal X-ray diffraction studies, we aim to provide a valuable resource for researchers engaged in the rational design of novel therapeutic agents and functional materials.
The Influence of Substitution on Molecular Geometry: A Comparative Overview
The introduction of chloro and nitro groups onto the phenylhydrazine scaffold significantly influences the electronic and steric properties of the resulting derivatives, which in turn dictates their crystal packing. To understand these effects, we will compare the crystal structure of a (5-chloro-2-hydroxyphenyl)hydrazone derivative with other related nitrophenyl and chlorophenyl analogues.
A key structural feature in many of these derivatives is the formation of intramolecular hydrogen bonds. For instance, in Schiff bases derived from salicylaldehydes, an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen is commonly observed, leading to a planar six-membered ring that enhances molecular stability.[1]
The planarity of the molecule is a recurring theme, though distortions are often introduced by steric hindrance between substituents. The dihedral angle between the phenyl rings of the hydrazine and the aldehyde moieties provides a quantitative measure of this planarity. For example, in one (5-chloro-2-hydroxyphenyl)hydrazone derivative, the two aromatic rings are nearly coplanar, with dihedral angles of 13.11(2)° and 10.35(2)° for the two independent molecules in the asymmetric unit.[1] In contrast, the presence of a bulky substituent on the aldehyde-derived portion can lead to a significant twist between the aromatic systems.
The nitro group, with its strong electron-withdrawing nature, plays a crucial role in the intermolecular interactions. It frequently participates in N-H···O and C-H···O hydrogen bonds, acting as a hydrogen bond acceptor.[2] The orientation of the nitro group relative to the phenyl ring can also vary, influencing the overall molecular packing.[3]
The chlorine atom, while also electron-withdrawing, primarily influences the crystal packing through halogen bonding and other weak intermolecular interactions. Cl···H and Cl···O contacts are often observed, contributing to the stability of the crystal lattice.[4]
Table 1: Comparative Crystallographic Data of Selected Phenylhydrazine Derivatives
| Compound/Feature | Derivative of (5-Chloro-2-hydroxyphenyl)hydrazine[1] | Phthalazinylhydrazone with Nitro Group[2] | 5-Chloro-2-nitrophenol[4] |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/n | P2₁/c | P-1 |
| Key Intramolecular Interactions | O-H···N hydrogen bond | N-H···N hydrogen bond | O-H···O hydrogen bond |
| Key Intermolecular Interactions | O-H···O hydrogen bonds, C-H···Cl, C-H···π | N-H···O, C-H···O hydrogen bonds, π-π stacking | O-H···O, O-H···Cl, C-H···O hydrogen bonds, Cl···O contacts |
| Dihedral Angle between Rings | 13.11(2)°, 10.35(2)° | Varies with nitro group position | N/A |
Experimental Protocols: From Synthesis to Structure Determination
The reliability of crystallographic data is intrinsically linked to the quality of the single crystals. Here, we outline the fundamental experimental workflows for the synthesis and crystallographic analysis of this compound Schiff base derivatives.
Synthesis of a (5-Chloro-2-nitrophenyl)hydrazone Derivative
This protocol describes a typical condensation reaction to form a Schiff base.
-
Diazotization of the Amine: Dissolve 2-amino-4-chlorophenol in an appropriate acidic solution (e.g., hydrochloric acid) and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling Reaction: In a separate flask, dissolve the coupling agent (e.g., β-naphthol) in an alkaline solution (e.g., sodium hydroxide).
-
Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature until the formation of the azo dye is complete.
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., THF/water mixture) to obtain single crystals suitable for X-ray diffraction.[1]
Caption: Workflow for the synthesis of a hydrazone derivative.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This protocol provides a general outline for determining the crystal structure of a synthesized compound.
-
Crystal Selection and Mounting: Carefully select a single crystal of suitable size and quality under a microscope. Mount the crystal on a goniometer head.
-
Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates and other crystallographic parameters.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Deciphering Intermolecular Interactions: Hirshfeld Surface Analysis
To gain a deeper understanding of the forces governing the crystal packing, Hirshfeld surface analysis is a powerful tool. This method provides a visual representation of the intermolecular contacts and their relative contributions to the overall crystal stability.
The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of interactions, such as H···H, C···H, O···H, and Cl···H contacts. For example, in the aforementioned (5-chloro-2-hydroxyphenyl)hydrazone derivative, Hirshfeld surface analysis revealed that H···H (32.1%), C···H/H···C (23.1%), Cl···H/H···Cl (15.2%), and O···H/H···O (12.8%) are the most significant contacts contributing to the crystal packing.[1] This quantitative analysis allows for a direct comparison of the packing forces in different derivatives and with alternative compounds.
Caption: Logical flow of Hirshfeld surface analysis for understanding intermolecular interactions.
Conclusion and Future Outlook
The crystal structure of this compound derivatives is a result of a delicate interplay between intramolecular forces that dictate molecular conformation and intermolecular interactions that govern the crystal packing. The presence of the chloro and nitro substituents introduces specific hydrogen bonding and other weak interaction motifs that are critical in defining the supramolecular architecture.
This guide has provided a framework for the comparative analysis of these derivatives, emphasizing the importance of a multi-faceted approach that combines synthesis, single-crystal X-ray diffraction, and computational tools like Hirshfeld surface analysis. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is indispensable for the rational design of molecules with desired functionalities. Future work in this area could involve the systematic synthesis of a broader range of derivatives to establish more comprehensive quantitative structure-property relationships (QSPR) and to explore the impact of polymorphism on their physical and biological properties.
References
- Khan, S., et al. (2020). Synthesis, Spectral Characterization and Antibacterial Study of a Schiff Base Metal Complexes Derived from N-[(E)-(5-chloro-2-hydroxyphenyl) methylidene]-4-nitrobenzenesulfonamide.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties and applications of textile dyes: A review. Applied Journal of Environmental Engineering Science, 6(3), 325-337.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Jelsch, C., et al. (2005). The role of the nitro group in the crystal packing of phthalazinylhydrazones and triazolophthalazines. CrystEngComm, 7, 357-365.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Gainsford, G. J., & Ward, G. J. (2016).
- Kruszynski, R. (2008). Intermolecular interactions in 2,4-dinitrophenylhydrazine hydrochloride hydrate: X-ray structural and quantum mechanical study. Central European Journal of Chemistry, 6(4), 542-548.
- Yaman, M., et al. (2018). Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol.
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
- Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854.
- Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
- Wolff, S. K., et al. (2012). A graphical user interface for the analysis of intermolecular interactions in crystals. Journal of Applied Crystallography, 45(3), 575-579.
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
- El-Ghamry, M. A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one.
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(5-chloro-2-hydroxyphenyl)hydrazin-1-ylidene]naphthalen-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state studies of phthalazinylhydrazones and triazolophthalazines: the role of the nitro group - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Chloro-2-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(5-Chloro-2-nitrophenyl)hydrazine proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for (5-Chloro-2-nitrophenyl)hydrazine (CAS: 16625-52-4). It is designed for researchers and safety officers requiring immediate, actionable technical data.
Executive Hazard Profile
Before initiating any disposal workflow, you must acknowledge the compound's dual-threat profile. It combines the energetic instability of a nitro-hydrazine with the toxicological risks of a halogenated aromatic amine.
| Property | Critical Specification |
| CAS Number | 16625-52-4 |
| Physical State | Solid (often orange/red crystals) |
| Primary Hazard | Flammable Solid (Class 4.1) & Acute Toxicity |
| Energetic Risk | Thermal Instability. The nitro group ortho to the hydrazine moiety creates potential for rapid decomposition or explosion upon heating or shock. |
| RCRA Status | Not P-listed or U-listed, but typically regulated as D001 (Ignitable) and D003 (Reactive) due to instability. |
Core Directive: The Disposal Workflow
Do not attempt to neutralize bulk quantities of this chemical in-house. The risk of generating explosive azides or toxic chloramines via incomplete oxidation is unacceptably high.
Primary Pathway: Commercial Incineration (Mandatory)
This is the only validated method for routine disposal. The high combustion temperature ensures the complete destruction of the refractory chlorinated ring and the nitrogen-nitrogen bond.
Step 1: Stabilization & Segregation
-
Wetting: If the material is dry and old, it may be shock-sensitive. Gently misting with water (10-20% wt) can desensitize the solid for handling, provided it is compatible with your specific waste stream profile.
-
Container: Transfer to a wide-mouth high-density polyethylene (HDPE) jar. Avoid metal containers (risk of catalytic decomposition).
-
Segregation: Isolate from oxidizers, aldehydes, and ketones (which form hydrazones).
Step 2: Lab Packing
-
Place the primary container into a DOT-approved lab pack drum.
-
Packing Material: Use vermiculite or diatomaceous earth. Do not use sawdust or paper (combustible).
Step 3: Labeling & Transport
-
Consult your specific SDS Section 14, but prepare for Class 4.1 requirements.
-
Likely DOT Shipping Name: Flammable solid, organic, n.o.s. (5-Chloro-2-nitrophenylhydrazine).
-
UN Number: Typically UN 1325 (Flammable Solid) or UN 2811 (Toxic Solid).
Prohibited Pathways
-
NO Drain Disposal: Highly toxic to aquatic life; will persist in water systems.[1]
-
NO Bleach Deactivation: Treating nitro-aryl hydrazines with hypochlorite (bleach) can produce explosive diazonium salts or toxic chlorinated azobenzenes.
Emergency Procedures: Spill Response
Scenario: A 5g bottle drops and shatters in a fume hood.
Immediate Action:
-
Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hood is operating at max flow.
-
PPE Upgrade: Double nitrile gloves, lab coat, and face shield (critical due to explosion risk if friction is applied).
-
No-Spark Cleanup:
-
Do not use a brush and dustpan (static/friction risk).
-
Cover the spill with wet sand or wet vermiculite to desensitize it.
-
Use a plastic scoop or stiff paper to lift the mixture into a waste container.
-
-
Surface Decontamination:
-
Wash the surface with a mild soap solution.
-
Trace residues can be treated with a dilute (5%) Cerium Ammonium Nitrate solution (oxidizer) if available, but simple solvent washing (ethanol/water) followed by soap is safer for general labs.
-
Visualizing the Workflow
The following diagrams illustrate the decision logic and spill response protocols.
Figure 1: Decision logic for disposal.[2][3] Note that in-house chemical deactivation is strictly prohibited for bulk quantities due to explosion risks.
Figure 2: Emergency spill response workflow emphasizing desensitization and non-sparking tools.
Technical Rationale & Mechanism
Why Incineration? Substituted phenylhydrazines are chemically stubborn.
-
Oxidative Resistance: Simple oxidation (e.g., bleach) often stops at the azo stage (Ar-N=N-Ar) or forms chlorinated benzenes, both of which are toxic and environmental hazards [1].
-
Thermal Instability: The ortho-nitro group provides an internal oxygen source, making the molecule susceptible to "self-oxidation" or deflagration. Controlled incineration chambers operate above 1000°C with scrubbers to capture the HCl and NOx gases evolved during decomposition [2].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117635, 5-Chloro-2-nitrodiphenylamine (structural analog). Retrieved from .
-
Thermo Fisher Scientific (2021). Safety Data Sheet: 2-Nitrophenylhydrazine.[1] (Provides hazard class data for the nitro-hydrazine family). Retrieved from .
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. (General handling protocols for hydrazine derivatives). Retrieved from .
Sources
Personal protective equipment for handling (5-Chloro-2-nitrophenyl)hydrazine
Part 1: Executive Hazard Assessment
(5-Chloro-2-nitrophenyl)hydrazine (CAS: 16625-70-0) is a functionalized hydrazine derivative.[1] While specific toxicological data for this exact isomer may be sparse, structural activity relationship (SAR) principles mandate treating it with the combined protocols of phenylhydrazines (potent skin sensitizers, hemolytic agents) and nitro-aromatics (potential explosivity upon heating, acute toxicity).
Core Risks:
-
Acute Toxicity (Dermal/Inhalation): Hydrazine moieties facilitate rapid transdermal absorption, leading to systemic toxicity (methemoglobinemia, liver damage).
-
Sensitization: High probability of inducing allergic contact dermatitis.
-
Energetic Instability: The nitro group adjacent to a hydrazine function creates a potential decomposition pathway if heated or subjected to friction.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This compound requires a barrier-protection strategy designed to prevent permeation and inhalation .[2][3][4][5][6]
| PPE Component | Specification | Scientific Rationale (The "Why") |
| Primary Gloves | Laminate Film (Silver Shield/4H) or High-Grade Nitrile (>8 mil) | Standard 4-mil nitrile gloves offer insufficient breakthrough times (<15 mins) for hydrazine derivatives.[1] Laminate film provides broad chemical resistance. |
| Secondary Gloves | Disposable Nitrile (Purple/Blue) | Worn over the primary gloves to provide dexterity and protect the expensive laminate layer from physical tears. |
| Respiratory | Fume Hood (Mandatory) | Zero-tolerance for open-bench handling. If hood failure occurs, use a Full-Face Respirator with P100/OV cartridges.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are inadequate. Hydrazines are caustic; vapors/dust can cause corneal opacity. |
| Body Defense | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb liquids, keeping toxins against the skin. Tyvek repels dust and splashes. |
Part 3: Operational Protocol (Step-by-Step)
Weighing & Transfer (The Critical Risk Point)
Static electricity can disperse fine powders. Hydrazines are often "sticky" solids.
-
Preparation: Place a disposable antistatic weighing boat and a plastic (not metal) spatula inside the fume hood.
-
Note: Metal ions can catalyze the decomposition of hydrazine derivatives.
-
-
Engineering Control: Verify hood face velocity is >100 fpm.
-
The "Damp" Technique: If the reagent is a fine dust, pre-wet the weighing boat with the reaction solvent (if compatible) before adding the solid. This traps dust immediately.
-
Transfer: Move the closed container into the hood. Open only inside. Weigh. Close immediately.
-
Decontamination: Wipe the exterior of the reagent bottle with a tissue dampened in acetone before removing it from the hood. Dispose of the tissue as hazardous waste.
Reaction Setup
-
Temperature Control: Always add this reagent to the reaction mixture at <10 °C unless a specific protocol validates higher temperatures. The nitro-hydrazine motif can be exothermic upon activation.
-
Inert Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can promote the formation of peroxides or diazonium tars.
Part 4: Emergency Response & Deactivation
Scenario: Solid Spill (>500 mg) inside Fume Hood
-
Isolate: Close the hood sash immediately. Alert nearby personnel.
-
PPE Upgrade: Ensure double gloves and goggles are secure.
-
Neutralization (The Oxidative Kill):
-
Cleanup: Collect the wet slurry into a hazardous waste bag. Wipe the surface with water, then acetone.
Part 5: Waste Disposal Strategy
Proper disposal prevents the formation of shock-sensitive crystals in waste drums.
Disposal Logic Diagram
Figure 1: Decision tree for segregating and stabilizing hydrazine waste streams to prevent downstream reactivity.
Detailed Disposal Protocols
| Waste Type | Action Plan |
| Trace Contaminated Solids | Place in a clear ziplock bag, label "Toxic - Hydrazine," and place in the solid hazardous waste drum.[1] Do not seal the drum airtight immediately if bleach was used (gas evolution). |
| Liquid Mother Liquor | Do not mix with acidic waste (risk of toxic gas). Collect in a dedicated "Basic/Organic" waste container. |
| Quenching (Recommended) | If the protocol allows, treat waste solutions with excess Acetone . This converts the hydrazine to a hydrazone, which is generally less toxic and more stable for transport. |
Part 6: References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 86064, Phenylhydrazine. Retrieved from [Link]
-
New Jersey Department of Health . Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. ehs.unm.edu [ehs.unm.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
